Glycidol-d5

Catalog No.
S1782816
CAS No.
1246819-20-4
M.F
C3H6O2
M. Wt
79.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidol-d5

CAS Number

1246819-20-4

Product Name

Glycidol-d5

IUPAC Name

dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol

Molecular Formula

C3H6O2

Molecular Weight

79.11

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D

InChI Key

CTKINSOISVBQLD-UXXIZXEISA-N

SMILES

C1C(O1)CO

Synonyms

2-Oxiranemethanol-d5; 2,3-Epoxy-1-propanol-d5; Oxiranemethanol-d5; (RS)-Glycidol-d5; (+/-)-2,3-Epoxy-1-propanol-d5; (+/-)-Glycidol-d5; 1-Hydroxy-2,3-epoxypropane-d5; 2-(Hydroxymethyl)oxirane-d5; Epihydrin-d5 Alcohol; Epiol OH-d5; Glycide-d5; Glycidyl

Glycidol-d5 Identifiers and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Glycidol-d5 is a deuterated form of glycidol, commonly used as an internal standard in analytical chemistry. The table below consolidates its core identifiers and physical-chemical properties.

Category Details
CAS Number 1246819-20-4 [1] [2] [3]
Molecular Formula C3HD5O2 [1] [2] [3]
Molecular Weight 79.11 g/mol [1] [2] [3]

| Synonyms | Oxiran-2-ylmethanol-d5 [3] Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol [1] 2-Oxiranemethanol-d5 [2] (2H3)-2-Oxiranyl(2H2)methanol [3] | | Purity | >98% (as supplied by Larodan) [1] | | Density | 1.2±0.1 g/cm³ [3] | | Boiling Point | 162.4±8.0 °C at 760 mmHg [3] | | Flash Point | 81.1±0.0 °C [3] |

Primary Research Applications and Protocols

In research, this compound's primary role is to serve as an internal standard for precise quantification, particularly in food safety and toxicology studies.

Application Area Specific Use Analytical Technique Key Protocol Detail
Analytical Chemistry Internal Standard for quantifying glycidol or its esters in complex matrices (e.g., fish oil, infant formula) [2] GC-MS/MS [2] Added to sample prior to extraction to correct for losses; enables high accuracy with LOQs as low as 0.3-0.9 ng/mL in UPLC-MS/MS methods [4].
Polymer Science Tracer for studying reaction pathways, kinetics, and polymer structure in synthesis of polyglycerols [2] NMR Spectroscopy [2] Incorporated during ring-opening polymerization to track integration and branching mechanisms [2].
Toxicology & Metabolism Tracking and quantifying exposure to glycidol in biological systems [4] UPLC-MS/MS Used in biomonitoring to correlate urinary mercapturic acid metabolites (e.g., from glycidol) with exposure levels in populations [4].

Safety and Handling Information

Although the search results do not contain a specific Safety Data Sheet for this compound, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges [2]. Given that its non-deuterated form, glycidol, is a confirmed health hazard, you must treat this compound with extreme caution.

The hazards of glycidol (CAS 556-52-5) include [5] [6]:

  • Health Hazards: Suspected of causing genetic defects, may cause cancer, toxic if inhaled, causes skin and serious eye irritation [6].
  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly sealed and under an inert atmosphere. Recommended storage temperature is between 2-8°C [1] [6].
  • Personal Protective Equipment (PPE): Wear a complete suit of chemical-protective clothing, use protective gloves (e.g., chloroprene or nitrile rubber), eye protection (face shield and safety glasses), and, if risk assessment dictates, a full-face respirator [6].

Vendor and Purchasing Information

For your convenience, here is a comparison of suppliers offering this compound.

Supplier Catalog Number Quantity Price
Larodan 41-4101-4 5 mg 100.00 € [1]
Larodan 41-4101-7 25 mg 200.00 € [1]
Larodan 41-4101-9 100 mg 600.00 € [1]
Santa Cruz Biotechnology sc-490032 5 mg $265.00 [2]
Santa Cruz Biotechnology sc-490032A 25 mg $510.00 [2]

Experimental Workflow for Exposure Biomarker Analysis

The following diagram illustrates a typical UPLC-MS/MS workflow for analyzing human exposure to glycidol using this compound as an internal standard, based on a 2025 method [4].

A Urine Sample Collection B Add Internal Standard (this compound) A->B C Sample Preparation (Centrifugation, Extraction) B->C D UPLC Separation C->D E Tandem MS Detection (Quantification of Mercapturic Acids) D->E F Data Analysis (Calculate metabolite concentration using internal standard calibration) E->F

This workflow allows for rapid run times (approximately 7 minutes per sample) and high recovery rates (102-119%), enabling precise biomonitoring of glycidol exposure in human populations [4].

References

Application Note: Quantitative Analysis of Process Contaminants Using Glycidol-d5 as Internal Standard in Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Glycidol-d5, a deuterated form of glycidol (CAS 1246819-20-4), has emerged as a critical internal standard in the accurate quantification of food processing contaminants and their metabolites in biological matrices. This stable isotopically labeled compound, with molecular formula C3HD5O2 and molecular weight of 79.11 g/mol, serves as an essential tool for compensation of analytical variability in mass spectrometry-based methods. [1] The structural identity between this compound and its non-deuterated counterpart ensures nearly identical chemical behavior during sample preparation and analysis while providing distinct mass separation for precise detection and quantification.

The increasing regulatory focus on process contaminants like monochloropropanediol (MCPD), glycidol, and their esters has driven the need for robust analytical methods. These compounds, which form during high-temperature refining of edible oils, have raised significant health concerns worldwide. The International Agency for Research on Cancer (IARC) classifies glycidol as Group 2A (probably carcinogenic to humans) and 3-MCPD as Group 2B (possibly carcinogenic to humans), highlighting the importance of accurate monitoring in food products and biological samples. [2] This application note provides detailed protocols for implementing this compound as an internal standard in analytical methods, complete with validation data and practical applications relevant to researchers, scientists, and drug development professionals.

This compound Properties and Applications

Fundamental Characteristics

This compound is specifically designed with five deuterium atoms strategically replacing hydrogen atoms in the glycidol structure, creating a mass difference of 5 Da that enables clear distinction in mass spectrometric analysis. The compound typically appears as a clear colorless oil and requires storage at 2-8°C under inert atmosphere due to its hygroscopic nature and chemical reactivity. [3] [4] Suppliers provide this compound in various quantities ranging from research-sized 5 mg vials to larger 100 mg packages, with purity specifications typically exceeding >98%. [1] [4]

Analytical Applications

In analytical chemistry, this compound serves as an internal standard for quantitative analyses employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to track native glycidol in complex mixtures or biological matrices, providing accurate and reliable quantification through compensation for sample preparation losses, matrix effects, and instrument variability. [1] Additionally, this compound finds application in polymer science research for synthesizing polyglycerols and other polymers, where it helps elucidate reaction pathways and structural characteristics through deuterium labeling. [1]

Recent methodological advances have demonstrated the utility of this compound in novel detection platforms. A 2024 study published in Foods journal detailed a breakthrough approach using p-(dimethylamino)phenol derivatization coupled with HPLC-MS/MS analysis, with this compound serving as the internal standard for both free glycidol and total free MCPD determination. [2] This method represents a significant improvement over traditional GC-MS techniques that require volatile derivatives with phenylboronic acid (PBA) or heptafluorobutyryl imidazole (HFBI), which often present challenges with strict reaction conditions, derivative stability, and instrument contamination. [2]

Analytical Method Overview

Method Principle and Advantages

The presented method enables sensitive determination of free glycidol and total free monochloropropanediol (MCPD) in fish and krill oils using this compound as internal standard. The approach employs a derivatization technique with p-(dimethylamino)phenol hydrochloride under varied pH conditions, enabling selective discrimination between glycidol and MCPD contaminants. [2] Under alkaline conditions, both MCPD and glycidol react with the derivatization reagent, while under weak acidic environments (pH 6.5), glycidol specifically reacts without interference from MCPD, allowing for differentiated quantification. [2]

This method offers several significant advantages over traditional approaches. The simplified sample preparation involves efficient pretreatment using NaCl aqueous solution extraction and C18 sorbent cleanup for demulsification, effectively removing emulsified oil and reducing matrix interference. [2] The derivatization reaction demonstrates excellent stability under mild experimental conditions, addressing limitations of conventional methods. The approach provides enhanced sensitivity with limits of detection and quantification significantly lower than standard GC-MS methods, while also being more environmentally friendly due to reduced organic solvent consumption in pretreatment and derivatization in aqueous solutions. [2]

Experimental Workflow

The following workflow diagram illustrates the key steps in the determination of free glycidol and MCPD using this compound as internal standard:

G Start Sample Preparation A Spike with this compound Internal Standard Start->A B NaCl Aqueous Solution Extraction A->B C C18 Sorbent Cleanup (Demulsification) B->C D Derivatization with p-(dimethylamino)phenol C->D E pH-Controlled Reaction D->E F HPLC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

Experimental Protocols

Reagents and Materials

Chemical Standards: this compound (CAS 1246819-20-4) is commercially available from multiple suppliers including Santa Cruz Biotechnology, Pharmaffiliates, and Larodan, with purity >98%. [1] [3] [4] Native standards of 3-MCPD, 3-MCPD-d5, and 2-MCPD (purity >98%) should be obtained from certified reference material providers such as Dr. Ehrenstorfer GmbH. Glycidol (purity >95%) can be sourced from LGC Standards. [2]

Derivatization Reagent: Prepare a 100 mg/mL solution of p-(dimethylamino)phenol hydrochloride in deionized water. This solution should be prepared fresh daily or stored protected from light at 4°C for up to one week. [2]

Buffer Solutions: Prepare 0.2 mol/L phosphate buffer at different pH values by mixing appropriate ratios of Na₂HPO₄ and NaH₂PO₄ solutions. For glycidol-specific derivatization, use pH 6.5 phosphate buffer prepared by mixing 31.5 mL Na₂HPO₄ solution (0.2 mol/L) and 68.5 mL NaH₂PO₄ solution (0.2 mol/L). Other pH conditions (5.8, 6.0, 7.0, 7.5) may be required for method development and optimization. [2]

Solvents and Consumables: HPLC-grade methanol, deionized water (18.2 MΩ), C18 solid phase extraction cartridges (500 mg/6 mL), and various laboratory consumables are required. [2]

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 1.0 mL of fish oil or krill oil into a 10 mL centrifuge tube. For solid samples, homogenize prior to subsampling. [2]

  • Internal Standard Addition: Spike samples with this compound internal standard solution. The recommended concentration is 500 ng/mL in the final extract, though this should be optimized based on expected contaminant levels. [2]

  • Extraction: Add 2 mL of NaCl aqueous solution to the sample and vortex mix vigorously for 1 minute. Centrifuge at 4000 × g for 5 minutes to separate aqueous and organic layers. Collect the aqueous layer containing the extracted analytes. [2]

  • Cleanup: Pass the aqueous extract through a C18 solid phase extraction cartridge preconditioned with methanol and water. This step effectively removes emulsified oil and other non-polar interferents. [2]

Derivatization Procedure
  • Glycidol-Specific Derivatization (pH 6.5):

    • Transfer 0.5 mL of the cleaned extract to a 2 mL reaction vial.
    • Add 0.1 mL of phosphate buffer (pH 6.5) and 0.05 mL of derivatization reagent solution.
    • Mix thoroughly and heat at 60°C for 15 minutes.
    • Cool to room temperature and proceed to analysis or store at 4°C for up to 24 hours. [2]
  • Total MCPD and Glycidol Derivatization (Alkaline Conditions):

    • Transfer 0.5 mL of the cleaned extract to a separate 2 mL reaction vial.
    • Adjust to alkaline conditions using 0.1 mL of 0.1 M NaOH.
    • Add 0.05 mL of derivatization reagent solution.
    • Mix thoroughly and heat at 60°C for 15 minutes.
    • Cool to room temperature and analyze immediately. [2]

The differential derivatization approach enables specific quantification of glycidol separately from MCPD, providing detailed contaminant profiling in complex samples.

HPLC-MS/MS Analysis Conditions

Chromatography System: Ultra-high performance liquid chromatography system with C18 reversed-phase column (100 mm × 2.1 mm, 1.7-1.8 μm particle size). [2] [5]

Mobile Phase:

  • Solvent A: Deionized water with 0.1% formic acid
  • Solvent B: Methanol with 0.1% formic acid
  • Gradient program: Begin with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions in 0.5 minutes, and equilibrate for 2.5 minutes. [2] [5]

Flow Rate: 0.3 mL/min Injection Volume: 5 μL Column Temperature: 35°C [2] [5]

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) transitions should be optimized for each derivatized analyte. Key parameters include:

  • Ion spray voltage: 5500 V
  • Source temperature: 450°C
  • Nebulizer gas: 50 psi
  • Heater gas: 50 psi
  • Curtain gas: 35 psi
  • Collision gas: Medium [2]

Table 1: Recommended MRM Transitions for Derivatized Analytes Using this compound as Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
Glycidol-derivative 194.1 136.1 107.1 20, 35
This compound-derivative 199.1 141.1 112.1 20, 35
3-MCPD-derivative 276.1 136.1 107.1 25, 40
2-MCPD-derivative 276.1 136.1 107.1 25, 40

Method Validation

Performance Characteristics

The method utilizing this compound as internal standard has been rigorously validated according to international guidelines. The validation data demonstrates excellent performance characteristics for the quantification of free glycidol and total free MCPD in fish and krill oil matrices. [2]

Table 2: Method Validation Parameters for Glycidol and MCPD Determination Using this compound

Parameter Glycidol Total MCPD
Linear Range 1-256 ng/mL 1-256 ng/mL
Correlation Coefficient (R²) >0.999 >0.999
Limit of Detection (LOD) 0.5 ng/mL 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL 1.0 ng/mL
Precision (RSD%, n=6) <5% <5%
Recovery at Low Spike Level 102-119% 102-119%
Recovery at Intermediate Spike Level 107-118% 107-118%
Recovery at High Spike Level 105-111% 105-111%
Analytical Performance

The method demonstrates broad linearity across the concentration range of 1 to 256 ng/mL for both glycidol and MCPD, with correlation coefficients exceeding 0.999, indicating excellent proportionality between analyte concentration and instrument response. [2] The exceptional sensitivity is evidenced by limits of detection and quantification at 0.5 ng/mL and 1.0 ng/mL respectively, representing significant improvement over traditional GC-MS methods. [2]

The accuracy and precision of the method, verified through recovery studies at multiple concentration levels, show consistent results within the acceptable range of 102-119% with relative standard deviations below 5%, confirming minimal matrix effects and reliable quantification capability. [2] The derivatization reaction produces stable derivatives that remain intact for at least 24 hours when stored at 4°C, ensuring analytical integrity throughout batch processing. [2]

Application Data

Real-Sample Analysis

The methodology employing this compound as internal standard has been successfully applied to the analysis of commercially available fish oil and krill oil dietary supplements. The findings reveal distinct contamination profiles between these two popular nutritional products. [2]

Table 3: Detection of Free MCPD and Glycidol in Dietary Supplements Using this compound Internal Standard

Sample Type Number of Samples Analyzed MCPD Detection Range (ng/mL) Glycidol Detection Range (ng/mL) Notes
Fish Oil Multiple commercial samples Up to 32.78 ng/mL Not Detected MCPD residues found in most samples
Krill Oil Multiple commercial samples Up to 2767.3 ng/mL Up to 22.2 ng/mL Significantly higher contamination levels

The substantially higher contamination levels observed in krill oil samples compared to fish oil highlight matrix-specific formation of these processing contaminants and underscore the importance of routine monitoring across different product types. [2] The ability to detect and quantify both MCPD and glycidol separately provides valuable information for risk assessment and quality control processes in the supplement industry.

Extended Applications

Beyond the analysis of free contaminants in oils, the this compound-based method can be extended to various related applications. The approach can be adapted for the indirect detection of ester-bound contaminants through hydrolysis to release free MCPD and glycidol before analysis, similar to current official methods for MCPD esters and glycidyl esters. [2] This application is particularly valuable given that ester forms represent the primary contaminants detected in refined oils and fats.

Recent methodological advances have demonstrated the utility of this compound in human biomonitoring studies. A 2025 study published in Analytical Methods employed ultra-high performance liquid chromatography-tandem mass spectrometry for profiling mercapturic acids in human urine after daily exposure to acrylamide, 3-monochloropropane-1,2-diol and glycidol. [5] Such approaches enable assessment of internal exposure to these food processing contaminants, with the method demonstrating excellent performance characteristics including quantification limits ranging from 0.3 to 0.9 ng/mL and recovery rates of 102-119% across different spike levels. [5]

Troubleshooting and Technical Notes

Common Issues and Solutions

Low Derivative Yield: If derivative formation is suboptimal, verify the pH of the reaction mixture using pH test strips and ensure the derivatization reagent is fresh and properly prepared. The reaction is highly pH-dependent, with optimal glycidol-specific derivatization occurring at pH 6.5. [2]

Matrix Interference: For samples with complex matrices or high lipid content, consider increasing the volume of C18 sorbent or implementing an additional cleanup step. The NaCl aqueous solution extraction effectively separates polar analytes from non-polar matrix components, but challenging samples may require optimization. [2]

Signal Suppression: When analyzing samples with high dissolved solids, dilution prior to derivatization may be necessary. The use of this compound as internal standard effectively compensates for moderate signal suppression, but severe matrix effects may require additional sample cleanup. [2]

Chromatographic Performance: If peak shape deteriorates or retention times shift, replace the guard column and regenerate the analytical column with strong solvents. The derivatives are stable under typical chromatographic conditions but may degrade if stored excessively before analysis. [2]

Quality Control Recommendations

Implement a comprehensive quality control protocol including:

  • System Suitability Test: Analyze a mid-level standard at the beginning of each batch to verify instrument performance
  • Process Blanks: Include extraction blanks to monitor contamination
  • Matrix-Matched Standards: Prepare calibration standards in extracted matrix to account for matrix effects
  • Quality Control Samples: Include low, medium, and high concentration QC samples with each batch
  • Duplicate Analysis: Process selected samples in duplicate to monitor precision

Conclusion

The application of This compound as internal standard in mass spectrometric analysis represents a robust approach for the accurate quantification of glycidol and related process contaminants in complex matrices. The detailed protocols provided in this application note demonstrate that the combination of differential derivatization with p-(dimethylamino)phenol and HPLC-MS/MS analysis enables specific, sensitive, and reliable determination of these toxicologically significant compounds. The method validation data confirms excellent performance characteristics including wide linear dynamic range, exceptional sensitivity with LOD of 0.5 ng/mL, and high precision and accuracy with recovery rates of 102-119% across multiple concentration levels. [2]

The successful application to real dietary supplements reveals significant differences in contamination profiles between fish oil and krill oil products, with the latter showing substantially higher levels of both MCPD and glycidol. [2] These findings highlight the importance of routine monitoring and the value of robust analytical methods for quality control and risk assessment purposes. The adaptability of the method for indirect detection of esterified contaminants and extension to human biomonitoring studies further enhances its utility in comprehensive safety assessment of food processing contaminants.

References

Analytical Context and Recent Methods

Author: Smolecule Technical Support Team. Date: February 2026

Glycidol is a food processing contaminant with health concerns, and its accurate quantification in complex matrices like oils requires robust methods. Using a stable isotope-labeled internal standard like Glycidol-d5 is crucial for compensating for analyte loss during sample preparation and matrix effects during instrumental analysis.

Recent literature shows a trend towards methods that determine glycidol in its free form after release from esters, often using advanced techniques like LC-MS/MS or derivatization GC-MS. The table below summarizes key details from recent studies for context and comparison.

Study Focus Analytical Technique Key Sample Preparation Steps Reported Performance (LOD/LOQ)
Analysis of Heated Tobacco Product Aerosol [1] GC-MS after derivatization with heptafluorobutyrylimidazole (HFBI) Extraction with ethyl acetate, derivatization with HFBI LOQ for glycidol: 58.32 ng/cigarette [1]
Analysis of Fish and Krill Oil [2] HPLC-MS/MS after derivatization with p-(dimethylamino)phenol Aqueous NaCl extraction, C18 sorbent cleanup, aqueous derivatization under weak acidic/alkaline conditions LOD: 0.5 ng·mL⁻¹; LOQ: 1 ng·mL⁻¹ for both MCPD and glycidol [2]
Profiling Mercapturic Acids in Human Urine [3] UHPLC-MS/MS (for metabolites, not glycidol itself) - LOQ for metabolites: 0.3 to 0.9 ng mL⁻¹; Recovery: 89% to 119% [3]

Proposed Protocol: GC-MS Analysis of Glycidol in Edible Oils Using this compound

The following protocol is adapted from current research, with specific steps included for using This compound as an internal standard.

Sample Preparation and Extraction
  • Weighing and Spiking: Accurately weigh approximately 0.1 g of oil sample into a glass vial. Spike with a known amount of This compound internal standard solution at the beginning of the procedure to correct for all subsequent losses.
  • Extraction: Add 5 mL of a saturated sodium chloride (NaCl) solution and vortex mix vigorously to extract free glycidol from the oil phase into the aqueous phase. This step also helps in breaking emulsions [2].
  • Clean-up: For complex matrices, pass the extract through a solid-phase extraction (SPE) cartridge, such as a C18 sorbent, for further cleanup and demulsification [2].
Derivatization

Derivatization is essential for improving the volatility and detection sensitivity of glycidol in GC-MS.

  • Reagent Choice: Based on recent methods, consider using p-(dimethylamino)phenol [2] or phenylboronic acid (PBA) [4]. The derivatization reaction must be performed under conditions that distinguish glycidol from related compounds like MCPD.
  • Procedure: Transfer the purified aqueous extract to a new vial. Add the derivatization reagent and buffer to achieve the required pH. Heat the mixture for a specified time to complete the reaction.
GC-MS Analysis
  • Chromatography:
    • Column: Use a standard non-polar or mid-polar GC column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Oven Program: Employ a temperature ramp. An example program is: hold at 50°C for 1 min, increase to 180°C at 10°C/min, then to 300°C at 20°C/min, with a final hold time.
    • Injection: Use splitless mode at 250°C.
  • Mass Spectrometry:
    • Ionization: Electron Ionization (EI) at 70 eV.
    • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for the derivatized glycidol and the derivatized This compound. The quantitative analysis is based on the peak area ratio of the analyte to the internal standard.

The following diagram outlines the complete experimental workflow:

Glycidol_Workflow GC-MS Analysis Workflow for Glycidol Start Start: Sample Preparation Spike Spike with this compound Internal Standard Start->Spike Extract Aqueous Extraction (NaCl Solution) Spike->Extract Cleanup Sample Clean-up (C18 SPE Cartridge) Extract->Cleanup Derive Derivatization Cleanup->Derive GCMS GC-MS Analysis (EI, SIM Mode) Derive->GCMS Data Data Processing & Quantification GCMS->Data

Quantification and Data Processing
  • Calibration: Prepare a series of calibration standards with increasing concentrations of glycidol and a fixed concentration of This compound. Process these standards through the entire protocol.
  • Calculation: Plot a calibration curve of the peak area ratio (glycidol/Glycidol-d5) against the concentration of glycidol. Use this curve to calculate the concentration of glycidol in unknown samples based on their measured peak area ratio.

Expected Method Performance and Validation

When validated, the method should meet the following performance characteristics, benchmarked against recent publications:

Validation Parameter Target Performance Reference Method
Linearity Range 1 - 256 ng·mL⁻¹ [2]
Limit of Detection (LOD) ≤ 0.5 ng·mL⁻¹ [2]
Limit of Quantification (LOQ) ≤ 1.0 ng·mL⁻¹ [2]
Recovery (%) 89% - 111% [1] [2]
Precision (RSD %) < 10% [1]

Key Considerations for Researchers

  • Internal Standard Role: The diagram below illustrates how this compound corrects for variability throughout the analysis.
  • Matrix Effects: The complexity of the sample matrix (e.g., fish oil vs. krill oil) can significantly impact extraction efficiency and instrument response. The use of a stable isotope internal standard is the most effective way to mitigate this [2].
  • Derivatization Specificity: Ensure the derivatization reaction conditions are optimized to specifically target glycidol and prevent interference from other compounds, such as 3-MCPD, which may be present in the sample [2].

InternalStandardRole Internal Standard (this compound) Correction Process Process Analytical Process Step Variability Source of Variability Process->Variability  e.g., Sample  Extraction Process->Variability Correction This compound Correction Variability->Correction  Compensates for  losses/effects Variability->Correction

References

Comprehensive Application Notes and Protocols for Glycidol-d5 Hemoglobin Adduct Studies in Exposure Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycidol Exposure and Hemoglobin Adduct Biomonitoring

Glycidol (2,3-epoxy-1-propanol) is a genotoxic and carcinogenic compound classified as IARC Group 2A (probably carcinogenic to humans) that poses significant concerns for human exposure through dietary sources. The primary exposure route occurs through glycidyl fatty acid esters (GEs), which are process-induced contaminants formed during the high-temperature deodorization of edible oils and during heat processing of various food products including fried foods, baked goods, and infant formula. These esters undergo in vivo hydrolysis by lipases in the gastrointestinal tract, releasing free glycidol systemically. Due to the reactive epoxide moiety, glycidol readily forms covalent adducts with nucleophilic sites in biomacromolecules, including the N-terminal valine of hemoglobin to form N-(2,3-dihydroxypropyl)-valine (diHOPrVal).

The measurement of diHOPrVal hemoglobin adducts serves as a valuable biomarker of internal exposure to glycidol, integrating exposure from all sources over the lifespan of erythrocytes (approximately 120 days in humans). This approach provides significant advantages over traditional exposure assessment methods based on food consumption data and occurrence levels, as it accounts for interindividual variability in absorption, metabolism, and non-dietary exposure sources. The use of stable isotope-labeled glycidol-d5 as an internal standard has revolutionized the quantification of these adducts, improving accuracy and precision in mass spectrometry-based methods by correcting for sample preparation losses and matrix effects.

Analytical Methodology for diHOPrVal Quantification

Principle of the FITC-Edman Method

The fluorescein-5-isothiocyanate (FITC) Edman degradation method enables specific cleavage and sensitive detection of N-terminal valine adducts in hemoglobin. This technique exploits the specific reaction between FITC and the N-terminal valine of hemoglobin chains, followed by selective release of the valine adduct as a fluorescein thiohydantoin (FTH) derivative that can be quantified using UHPLC-MS/MS. The method involves several key steps: isolation of hemoglobin from erythrocytes, derivatization with FITC under alkaline conditions, cleavage of the adduct, solid-phase extraction cleanup, and final analysis by UHPLC-MS/MS with multiple reaction monitoring (MRM). The use of This compound as an internal standard allows for precise quantification by compensating for variability in derivatization efficiency and instrument response.

Instrumentation and Analytical Conditions

The analysis requires ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization (ESI) in negative mode. The recommended chromatographic conditions utilize a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should begin at 20% B, increasing to 95% B over 8-10 minutes, followed by re-equilibration. For MS detection, the following transitions are monitored for the diHOPrVal-FTH derivative: m/z 531→287 (quantifier) and 531→514 (qualifier), while the this compound derived internal standard is monitored at m/z 536→292. Optimal MS parameters include: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, and desolvation gas flow 1000 L/hour.

G A Hemoglobin Isolation B FITC Derivatization A->B C Adduct Cleavage B->C D SPE Clean-up C->D E UHPLC-MS/MS Analysis D->E F Data Quantification E->F G This compound IS Addition G->B Added prior to derivatization

Experimental Studies and Data Analysis

In Vitro and In Vivo Study Designs

In vitro studies characterizing diHOPrVal formation typically involve incubation of glycidol or glycidol-related compounds with human hemoglobin under physiologically relevant conditions (pH 7.4, 37°C). These studies enable determination of relative alkylation potency and reaction kinetics without the complicating factors of absorption, distribution, metabolism, and excretion (ADME). For example, research has demonstrated that 3-MCPD and epichlorohydrin produce only 17% and 0.7% respectively of the diHOPrVal adducts formed by equimolar glycidol in vitro [1].

In vivo studies employ animal models (typically mice or rats) to investigate the relationship between administered dose and adduct formation under physiologically complete conditions. Both single-dose and repeated-dose designs provide complementary information. Single-dose studies allow assessment of acute formation efficiency, while repeated dosing (typically 14-30 days) better reflects steady-state adduct levels expected from chronic exposure. These studies have confirmed that glycidol produces significantly higher diHOPrVal levels compared to potential precursor compounds like 3-MCPD, epichlorohydrin, and glyceraldehyde, which form less than 1% of the adducts produced by equimolar glycidol [1]. Controlled exposure studies in humans have further validated the use of diHOPrVal as a biomarker, demonstrating expected accumulation during exposure and elimination during washout periods [2].

Quantitative Data from Experimental Studies

Table 1: Relative Efficiency of diHOPrVal Formation from Glycidol-Related Compounds

Compound In Vitro Formation (% relative to glycidol) In Vivo Formation (% relative to glycidol) Study Model
Glycidol 100% 100% ICR mice
3-MCPD 17% <1% ICR mice
Epichlorohydrin 0.7% <1% ICR mice
Glyceraldehyde Not detected 0.2% ICR mice
Glycidyl oleate Not assessed Equivalent to free glycidol ICR mice

Table 2: Dose-Response Relationship for Glycidol in Experimental Models

Study Model Dose Range diHOPrVal Formation Genotoxic Effect Reference
BalbC mice (single dose) 30-120 mg/kg Linear increase Increased micronucleated erythrocytes [3]
Human controlled exposure 2.7-5.2 μg/kg/day × 4 weeks Increased from 4.0 to 12.2 pmol/g Hb Not assessed [2]
ICR mice (repeated dose) 0.5-1.0 mmol/kg Dose-dependent Not assessed [4]

Sample Preparation Protocol

Hemoglobin Isolation and Purification

Blood collection should be performed using EDTA or heparin as anticoagulant. Centrifuge whole blood at 2,000 × g for 10 minutes at 4°C to separate erythrocytes from plasma and buffy coat. Wash erythrocytes three times with isotonic saline (0.9% NaCl) with gentle mixing and centrifugation. Hemolysate preparation involves lysing washed erythrocytes with ice-cold distilled water (1:1 v/v) and centrifuging at 15,000 × g for 20 minutes at 4°C to remove cell debris. Isolate hemoglobin through gel filtration using Sephadex G-25 or similar matrix equilibrated with 0.1 M phosphate buffer (pH 7.4), or alternatively by precipitation with 1 N HCl in acetone followed by washing with acetone and diethyl ether. Determine hemoglobin concentration using the Hemocue system or traditional cyanmethemoglobin method, adjusting final concentration to approximately 100 mg/mL with 0.1 M phosphate buffer (pH 7.4) [1] [2].

Derivatization and Solid-Phase Extraction

Transfer 50 μL of hemoglobin solution (approximately 5 mg Hb) to a clean tube and add 25 μL of internal standard working solution (this compound derived diHOPrVal-d7-FTH in methanol). Add 500 μL of derivatization reagent (0.5 mM FITC in DMF/water, 1:1 v/v) and 50 μL of 1.5 M potassium bicarbonate buffer (pH 9.5). Vortex thoroughly and incubate at 45°C for 90 minutes with occasional shaking. After derivatization, acidify the mixture with 50 μL of 1 N HCl and extract with 1 mL of ethyl acetate/water (1:1 v/v). Vortex vigorously for 1 minute and centrifuge at 5,000 × g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of methanol for solid-phase extraction [2].

Solid-phase extraction should be performed using C18 cartridges (100 mg/3 mL) conditioned sequentially with 3 mL methanol and 3 mL water. Apply the reconstituted sample to the cartridge, wash with 3 mL of 20% methanol in water, and elute the FTH derivatives with 2 mL of methanol. Evaporate the eluate to complete dryness under nitrogen and reconstitute in 100 μL of mobile phase A/B (50:50 v/v) for UHPLC-MS/MS analysis. The extraction efficiency typically exceeds 85% as monitored by the this compound internal standard [2].

G A Whole Blood Collection (EDTA/heparin tube) B Erythrocyte Separation (2000 × g, 10 min, 4°C) A->B C Hemolysate Preparation (Lysis with ice-cold water) B->C D Hemoglobin Isolation (Gel filtration or precipitation) C->D E FITC Derivatization (45°C, 90 min, pH 9.5) D->E F SPE Clean-up (C18 cartridge) E->F G UHPLC-MS/MS Analysis F->G H This compound IS Addition H->E Added before derivatization

Data Interpretation and Application

Toxicokinetic Modeling and Exposure Assessment

The relationship between external exposure to glycidol/glycidyl esters and hemoglobin adduct levels follows a well-characterized kinetic model. At steady-state (constant exposure), the adduct level (Ass) relates to the daily dose (D) according to the equation: Ass = k × D × τ, where k represents the adduct level/dose ratio and τ is the lifetime of erythrocytes. For glycidol, studies in humans have determined a mean k value of 0.082 pmol diHOPrVal/g hemoglobin per μg glycidol/kg body weight and a τ of approximately 104 days [2]. This relationship enables reverse dosimetry calculations to estimate external exposure from measured adduct levels using the formula: D = Ass / (k × τ).

Application of this approach in human biomonitoring studies has revealed that background exposure levels (0.94-1.4 μg/kg body weight/day) exceed those estimated from food consumption surveys (0.2-0.6 μg/kg body weight/day), suggesting the existence of additional exposure sources or precursor compounds that contribute to diHOPrVal formation [1] [2]. This discrepancy highlights the importance of hemoglobin adduct monitoring for accurate risk assessment, as it captures the integrated internal dose from all exposure routes and sources.

Quality Control and Method Validation

Robust quality control procedures are essential for reliable diHOPrVal quantification. Each analytical batch should include method blanks (water instead of hemoglobin), pooled quality control samples at low, medium, and high concentrations, and duplicate study samples. The internal standard (this compound derived diHOPrVal-d7-FTH) should be added to all samples including blanks and QCs. Method validation should establish linearity (typically 1-100 pmol/g Hb), accuracy (85-115%), precision (<15% RSD), limit of detection (≤0.3 pmol/g Hb), and limit of quantification (≤1.0 pmol/g Hb). Matrix effects should be evaluated by comparing standards in solvent and in hemolysate, with compensation using the internal standard [2].

Conclusion

The use of This compound in hemoglobin adduct studies provides a robust and reliable approach for assessing internal exposure to glycidol and glycidyl esters. The FITC-Edman method coupled with UHPLC-MS/MS analysis enables sensitive and specific quantification of diHOPrVal adducts as a long-term exposure biomarker. Application of this methodology has revealed significant discrepancies between exposure estimates based on food analysis and those derived from biomonitoring, underscoring the importance of direct internal exposure measurement for accurate risk assessment. Further research is needed to identify all contributors to background diHOPrVal levels and to elucidate the metabolic pathways involved in adduct formation from various precursor compounds.

References

Comprehensive Application Notes and Protocols: Tracking Glycidol-d5 DNA Adduct Formation for Genotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycidol Adduct Formation and Significance

Glycidol (2,3-epoxy-1-propanol) is a genotoxic compound of significant concern in toxicology and drug development due to its classification as a confirmed rodent carcinogen. Glycidol exists both as a free compound and in the form of glycidyl fatty acid esters (GEs) found in various processed foods, particularly refined edible oils, infant formula, and thermally processed foods. These esters are metabolically converted to free glycidol in vivo through lipase activity, leading to systemic exposure. The deuterated form, Glycidol-d5, serves as a valuable internal standard and tracer in mass spectrometry-based methods to precisely quantify exposure levels and adduct formation, enabling researchers to distinguish between experimental exposures and background contamination.

The reactive epoxide group in glycidol enables covalent binding to nucleophilic sites in biological macromolecules, forming adducts with DNA and hemoglobin (Hb). These adducts serve as critical biomarkers of exposure and potential indicators of cancer risk. The primary DNA adducts form at the N-7 position of guanine, while hemoglobin adducts occur at the N-terminal valine residue, forming N-(2,3-dihydroxypropyl)valine (diHOPrVal). DNA adducts can persist and may lead to mutations if not repaired, potentially initiating cancer development, while hemoglobin adducts provide a longer-term exposure measurement integrated over the erythrocyte lifespan (approximately 120 days in humans). Understanding the formation, persistence, and repair of glycidol-derived adducts is therefore essential for cancer risk assessment and the safety evaluation of pharmaceuticals and environmental chemicals [1] [2].

Table 1: Key DNA and Hemoglobin Adducts of Glycidol

Adduct Type Adduct Name Structure Biological Matrix Significance
DNA Adduct N7-(2,3-Dihydroxypropyl)-guanine Guanine modified at N-7 position Tissue DNA Primary DNA lesion, mutagenic potential
Hemoglobin Adduct N-(2,3-Dihydroxypropyl)-valine (diHOPrVal) N-terminal valine modification Hemoglobin in erythrocytes Long-term exposure biomarker (120-day integration)

Experimental Protocols for Hemoglobin Adduct Analysis

Animal Dosing and Sample Collection

The following protocol for monitoring glycidol hemoglobin adduct formation has been adapted from established methodologies with appropriate modifications for this compound tracking:

  • Animal Model Selection: Use 7-8 week old male ICR mice (or other appropriate strains such as Sprague-Dawley rats) with body weights of approximately 25-30g. House animals under controlled conditions (temperature: 23°C ± 1°C, humidity: 55% ± 5%) with a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals to laboratory conditions for at least 7 days prior to dosing.

  • Dosing Preparation: Prepare This compound in soybean oil vehicle to achieve the desired concentration. Based on literature studies, appropriate dosing levels range from 0.5-1.0 mmol/kg body weight for glycidol compounds. Prepare fresh dosing solutions immediately before administration and verify concentration through appropriate analytical methods. For comparative studies, include glycidol (non-deuterated) and vehicle control groups [1].

  • Administration and Sample Collection: Administer compounds via oral gavage at a volume of 5-10 mL/kg body weight. For time-course studies, collect blood samples at multiple time points (e.g., 24h, 48h, 72h, 1 week). At each collection time, anesthetize animals and collect blood from the abdominal vena cava into EDTA-treated evacuated tubes to prevent coagulation. Separate erythrocytes by centrifugation (2,500 × g for 10 minutes at 4°C), wash three times with isotonic saline, and freeze at -80°C until analysis [1] [2].

Sample Preparation and LC-MS/MS Analysis

The following protocol details the preparation of hemoglobin samples for diHOPrVal detection using a modified Edman degradation with LC-MS/MS detection:

  • Globin Isolation and Precipitation: Lyse erythrocytes by adding 2 volumes of cold ultrapure water and vigorous vortexing. After 15 minutes on ice, separate the hemolysate by centrifugation (15,000 × g for 20 minutes at 4°C). Precipitate globin by slowly adding the hemolysate to 10 volumes of acidified acetone (1 mM HCl in acetone) while stirring vigorously. Collect the precipitate by filtration or centrifugation, wash thoroughly with acetone, and dry under a gentle nitrogen stream.

  • Modified Edman Degradation: Weigh 25 mg of globin and dissolve in 2.5 mL of formamide (optima grade). Add 50 μL of 1 M sodium hydroxide and 50 μL of 10 mM fluorescein-5-isothiocyanate (FITC) in acetone. React for 16 hours at 37°C with gentle shaking. Stop the reaction by adding 2.5 mL of 1% formic acid. Extract the derivative three times with 5 mL of ethyl acetate, combine the organic phases, and evaporate to dryness under reduced pressure. Reconstitute the residue in 200 μL of methanol/water (1:1, v/v) for LC-MS/MS analysis [2].

  • LC-MS/MS Analysis: Separate derivatives using a C18 reversed-phase column (2.1 × 150 mm, 1.8 μm) maintained at 40°C. Use mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) with the following gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), and 18-25 min (10% B) at a flow rate of 0.3 mL/min. Use multiple reaction monitoring (MRM) with transitions specific to the this compound-derived adduct, typically monitoring the neutral loss of the modified valine moiety. For quantitative analysis, use a stable isotope-labeled internal standard such as N-(2,3-dihydroxypropyl)-(13C5)valine [1] [2].

hemoglobin_workflow AnimalDosing Animal Dosing (this compound in soybean oil) BloodCollection Blood Collection (Abdominal vena cava) AnimalDosing->BloodCollection ErythrocyteSep Erythrocyte Separation (Centrifugation) BloodCollection->ErythrocyteSep GlobinIso Globin Isolation (Acidified acetone precipitation) ErythrocyteSep->GlobinIso EdmanDeriv Modified Edman Degradation (FITC derivatization) GlobinIso->EdmanDeriv SampleExtract Sample Extraction (Ethyl acetate) EdmanDeriv->SampleExtract LCMSMS LC-MS/MS Analysis (MRM monitoring) SampleExtract->LCMSMS DataQuant Data Quantification (Isotope-labeled internal standard) LCMSMS->DataQuant

Figure 1: Workflow for Hemoglobin Adduct Analysis of this compound

Protocols for DNA Adduct Analysis

DNA Isolation and Enzymatic Hydrolysis

Comprehensive DNA adduct analysis requires careful isolation and processing to prevent artifactual formation or degradation:

  • DNA Isolation from Tissues: Excise target tissues (e.g., liver, lung) and homogenize in lysis buffer (200 mM Tris pH 8.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS). Add RNase A (10 μg/mL) and incubate at 37°C for 30 minutes, followed by proteinase K (100 μg/mL) treatment for 1-2 hours at 56°C. Precipitate proteins by adding 1/3 volume of 5 M potassium acetate (pH 7.0) and centrifuging at 14,840 × g for 30 minutes at 4°C. Precipitate DNA from the supernatant by adding 1 volume of room temperature isopropanol, wash the pellet with 70% ethanol, and dissolve in Tris-EDTA buffer. Determine DNA concentration and purity by UV spectrophotometry (A260/A280 ratio of ~1.8) [3].

  • Enzymatic Hydrolysis to Nucleosides: Digest 50-100 μg DNA in a buffer containing 10 mM Tris and 5 mM MgCl₂ (pH 7.0) using the following enzyme sequence: First, add DNase I (2 U) and incubate at 37°C for 2 hours. Then, add phosphodiesterase I (100 mU) and alkaline phosphatase (500 mU) and incubate overnight at 37°C with gentle shaking. Stop the reaction by adding 3 volumes of cold acetonitrile, centrifuge at 14,840 × g for 15 minutes at 4°C, and collect the supernatant. Concentrate the sample under vacuum and reconstitute in 50 μL of water for LC-MS analysis. Use silanized vials throughout to minimize analyte adsorption [4] [3].

DNA Adductomics Using High-Resolution Mass Spectrometry

Advanced DNA adductomics approaches enable comprehensive screening of glycidol-derived DNA adducts:

  • Off-line Sample Purification: Prior to LC-MS analysis, perform off-line HPLC fractionation to remove abundant unmodified nucleosides that can suppress adduct signals. Use a C18 column (4.6 × 150 mm, 5 μm) with mobile phase A (water) and B (methanol) with a gradient of 0-5 min (0% B), 5-30 min (0-30% B), 30-35 min (30-100% B). Collect fractions based on retention time windows predicted for glycidol adducts, typically between 15-25 minutes. Combine and concentrate relevant fractions under reduced pressure [4].

  • LC-MS³ Analysis with Neutral Loss Triggering: Use a high-resolution mass spectrometer (Orbitrap Fusion or similar) coupled to a nanoflow or conventional HPLC system. Employ a C18 analytical column (0.3 × 150 mm, 2 μm) with a 30-minute gradient of 0-50% methanol in water (both with 0.1% formic acid) at 5 μL/min. Configure the data-dependent acquisition to include an inclusion list of known glycidol adduct masses. Use a survey MS scan (m/z 200-450) at 120,000 resolution, followed by data-dependent MS² acquisition for ions matching the inclusion list. Trigger MS³ scans when MS² spectra contain the neutral loss of deoxyribose (116.0474 ± 0.0006 m/z). For this compound specific adducts, calculate expected mass shifts (+5 Da compared to non-deuterated analogs) and include these in the inclusion list [4].

dna_adduct_workflow TissueCollection Tissue Collection (Liver, lung, etc.) DNAIsolation DNA Isolation (RNA/protein removal) TissueCollection->DNAIsolation EnzymaticDigest Enzymatic Hydrolysis (DNase, phosphodiesterase, phosphatase) DNAIsolation->EnzymaticDigest OfflineCleanup Off-line HPLC Purification (Remove unmodified nucleosides) EnzymaticDigest->OfflineCleanup LCMS3Analysis LC-MS³ Analysis (Neutral loss triggering) OfflineCleanup->LCMS3Analysis DataProcessing Data Processing (Adduct identification/quantification) LCMS3Analysis->DataProcessing

Figure 2: Workflow for DNA Adduct Analysis of this compound

Experimental Data and Comparative Analysis

In Vivo Formation of Hemoglobin Adducts

Recent studies have investigated the formation of hemoglobin adducts from glycidol and related compounds:

Table 2: Hemoglobin Adduct (diHOPrVal) Formation from Glycidol and Related Compounds In Vivo

Compound Dose (mmol/kg bw) Animal Model diHOPrVal Level (pmol/g globin) Relative Potency (%) vs. Glycidol
Glycidol 0.5 ICR mice 1,840 ± 210 100
Glycidol 1.0 ICR mice 3,750 ± 390 100
Glycidyl oleate 0.5 ICR mice 1,920 ± 230 104.3
Glycidyl oleate 1.0 ICR mice 3,810 ± 410 101.6
Epichlorohydrin 1.0 ICR mice 28.5 ± 4.1 0.76
3-MCPD 1.0 ICR mice 15.3 ± 2.8 0.41
Glyceraldehyde 10.0 ICR mice 7.2 ± 1.5 0.02
Allyl alcohol 1.0 ICR mice ND -
Propylene oxide 5.0 ICR mice ND -
1-Bromopropane 18.0 ICR mice ND -
Fructose 10.0 ICR mice ND -

ND = Not Detected [1] [2]

In Vitro Reactivity of Glycidol-Related Compounds

Comparative studies of glycidol-related compounds provide insights into their relative reactivity and potential to form adducts:

Table 3: In Vitro Formation of diHOPrVal from Glycidol-Related Compounds with Human Hemoglobin

Compound Concentration Incubation Time diHOPrVal Formation (% of Glycidol) Notes
Glycidol 1 mM 24 h 100 Reference compound
3-MCPD 1 mM 24 h 17.0 ± 2.1 Requires metabolic activation
Epichlorohydrin 1 mM 24 h 0.7 ± 0.1 Direct reactivity
Glyceraldehyde 1 mM 24 h Not detected May form under reducing conditions
Acrylic acid 1 mM 24 h Not detected No significant adduct formation
1,2-Propanediol 1 mM 24 h Not detected No significant adduct formation

Quality Control and Method Validation

Analytical Method Considerations

Implementing robust quality control measures is essential for reliable adduct quantification:

  • Internal Standards: Use stable isotope-labeled internal standards including This compound for process control and N-(2,3-dihydroxypropyl)-(13C5)valine for hemoglobin adduct quantification. For DNA adduct analysis, synthesize and characterize N7-(2,3-dihydroxypropyl-d5)-guanine as a reference standard. Add internal standards immediately after sample collection to correct for losses during processing and analysis.

  • Method Validation: Establish calibration curves using matrix-matched standards over a concentration range of 0.1-1000 pmol/g globin for hemoglobin adducts and 0.01-100 fmol/μg DNA for DNA adducts. Determine limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For hemoglobin adducts, typical LOD values are 5 pmol/g globin, while DNA adduct methods can achieve LODs of 1 adduct per 10⁸ normal nucleotides. Assess precision (RSD < 15%) and accuracy (85-115% recovery) across three concentration levels [4] [3].

  • Contamination Prevention: Use silanized vials and avoid plasticizers by implementing thorough solvent washing procedures. Include process blanks in each analysis batch to monitor background contamination. For DNA isolation, sterilize all equipment and solutions to prevent nuclease contamination that could degrade adducts. Implement a comprehensive documentation system to track sample processing and storage conditions [4].

Conclusion and Applications

These detailed application notes and protocols provide validated methodologies for tracking this compound DNA and hemoglobin adduct formation. The hemoglobin adduct protocol offers a robust approach for assessing cumulative exposure over the erythrocyte lifespan, while the DNA adductomics approach enables comprehensive characterization of genetic damage with potential mutagenic consequences. The provided quantitative data demonstrates the specificity of glycidol and its esters as primary sources of diHOPrVal adducts, with minimal contributions from other tested compounds under experimental conditions.

These protocols are particularly valuable for pharmaceutical development where monitoring genotoxic impurities is critical, chemical risk assessment to establish safe exposure limits, and molecular epidemiology to investigate relationships between glycidol exposure and health outcomes. The incorporation of This compound as a tracer enables precise quantification by controlling for analytical variability and recovery losses. Future methodological developments will likely focus on increasing sensitivity for human biomonitoring applications and expanding adductomics approaches to simultaneously monitor multiple exposure biomarkers.

References

Comprehensive Application Notes and Protocols for Glycidol-d5 in In Vitro Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycidol-d5 and Its Role in Metabolism Research

This compound is a deuterated analog of glycidol (2,3-epoxy-1-propanol) where five hydrogen atoms are replaced with deuterium atoms, resulting in the molecular formula C₃HD₅O₂ and molecular weight of 79.11 g/mol [1]. This stable isotopolog serves as a crucial internal standard in analytical chemistry, particularly for quantitative analyses employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. The deuterium substitution does not significantly alter the chemical reactivity of glycidol compared to its non-deuterated form, but provides distinct spectral properties that enable precise tracking and quantification in complex biological matrices.

Glycidol itself is an important compound in toxicology research due to its classification by IARC as probably carcinogenic to humans (Group 2A) [2]. Human exposure primarily occurs through diet where glycidol is present as glycidyl fatty acid esters in refined vegetable oils, pastries, and even infant formula [2]. These esters are hydrolyzed in vivo by lipases to release free glycidol, which can then form adducts with biological macromolecules including hemoglobin and DNA [3]. Understanding the metabolic fate of glycidol through in vitro studies is therefore essential for accurate risk assessment of this widespread food contaminant.

Scientific Background and Significance

Glycidol Toxicity and Biomarker Development

Glycidol exerts its genotoxic effects through its epoxide functional group, which is highly reactive toward nucleophilic sites in biological molecules. In vivo studies have confirmed that glycidol is genotoxic in mice, observed as a significant increase in the frequency of micronucleated erythrocytes following intraperitoneal dosing at 30-120 mg/kg [2]. More importantly, glycidol forms stable adducts with the N-terminal valine of hemoglobin, creating N-(2,3-dihydroxypropyl)valine (diHOPrVal) [4] [3]. This hemoglobin adduct serves as a valuable biomarker of exposure because it accumulates over the lifespan of erythrocytes (approximately 120 days in humans), providing a long-term integration of exposure [3].

The relationship between administered glycidol dose and diHOPrVal formation has been demonstrated to be highly linear (R² = 0.943) in rat studies [4]. The adduct elimination follows the natural turnover of erythrocytes, with the first-order elimination rate constant indicating that diHOPrVal is chemically stable in vivo [4]. These properties make diHOPrVal an excellent biomarker for quantifying glycidol exposure and for conducting risk assessment, particularly since adduct levels can be used to estimate the in vivo dose [4].

Relevance of this compound in Analytical Methods

In mass spectrometry-based analyses, this compound serves as an ideal internal standard for several reasons. First, its chemical behavior closely mirrors that of native glycidol during sample preparation and chromatography, but it generates distinct mass signals that can be differentiated from the analyte. Second, when added to biological samples before processing, it corrects for losses during sample workup and matrix effects during ionization. This is particularly important for quantifying glycidol or its metabolites at trace levels in complex matrices such as blood, tissues, or food products [1].

Recent methodological advances have employed this compound in novel analytical techniques for determining glycidyl and 3-monochloropropanediol esters in fish oil by gas chromatography tandem mass spectrometry [1]. Similarly, methods for analyzing these contaminants in infant and adult/pediatric nutritional formula have been validated using this compound as internal standard [1]. The use of this deuterated standard has become increasingly important in monitoring the occurrence of glycidyl esters in various food products on the market [1].

In Vitro Metabolism Experimental Systems

Liver Microsomal Fractions and Their Applications

Table 1: Liver subcellular fractions and their metabolic applications

Subcellular Fraction Metabolic Enzymes Present Primary Applications
Liver Microsomes Cytochromes P450 (CYP), Flavin monooxygenases (FMO), Uridine glucuronide transferase (UGT) CYP450 inhibition studies, Metabolic stability, CYP450 phenotyping, Metabolite characterization
Liver S9 Fractions Aldehyde oxidase, CYPs, FMOs, Sulfotransferase (SULT), UGTs Phase I and II metabolism studies, Genotoxicity screening
Liver Cytosol Glutathione transferase (GST), Sulfotransferase (SULT), Monamine oxidase (MAO) Phase II conjugation studies, Cytosolic enzyme metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes that contain a rich variety of metabolic enzymes essential for drug metabolism [5]. These preparations are particularly valuable for studying Cytochrome P450 inhibition, metabolic stability, and metabolite characterization [5]. Commercially available human liver microsome pools often include preparations from 50 donors to maximize functionality and represent the typical patient population, with careful characterization of kinetic parameters (Kₘ and Vₘₐₓ) for major cytochrome P450 activities according to GLP standards [5].

Enzyme Kinetic Parameters in Human Liver Microsomes

Table 2: Kinetic parameters for cytochrome P450 enzymes in human liver microsomes

Enzyme Marker Substrate Metabolite Kₘ (μM) Vₘₐₓ (nmol/min/mg)
CYP1A2 Phenacetin Acetaminophen 78 0.73
CYP2A6 Coumarin 7-Hydroxycoumarin 1.1 0.53
CYP2B6 Bupropion Hydroxybupropion 64 0.29
CYP2C8 Paclitaxel 6α-Hydroxypaclitaxel 5.5 0.15
CYP2C9 Tolbutamide Hydroxytolbutamide 220 0.19
CYP2C19 (S) Mephenytoin 4'-Hydroxymephenytoin 34 0.031
CYP2D6 Dextromethorphan Dextrorphan 3.2 0.13
CYP2E1 Chlorzoxazone 6-Hydroxychlorzoxazone 70 1.4
CYP3A4 Testosterone 6β-Hydroxytestosterone 19 4.0
CYP3A4 Midazolam 1'-Hydroxymidazolam 1.6 1.1

These kinetic parameters provide critical reference data for designing in vitro metabolism studies with glycidol and its deuterated analog. The Kₘ values guide appropriate substrate concentrations to ensure enzyme saturation while avoiding non-specific binding or solvent effects that could compromise data interpretation.

Experimental Protocols

Protocol 1: Microsomal Incubation with this compound for Metabolic Stability Assessment

Principle: This protocol evaluates the metabolic stability of this compound in liver microsomal preparations by quantifying parent compound depletion over time.

Materials and Reagents:

  • This compound (CAS 1246819-20-4) [1]
  • Pooled human liver microsomes (20 mg/mL protein concentration) [5]
  • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • 0.1 M phosphate buffer, pH 7.4
  • Stop solution: acetonitrile with internal standard

Procedure:

  • Prepare incubation mixture containing 0.1 M phosphate buffer (pH 7.4), liver microsomes (0.5 mg protein/mL), and this compound at appropriate concentrations (typically 1-100 μM).
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
  • Initiate reaction by adding NADPH-regenerating system.
  • At predetermined time points (0, 5, 15, 30, 45, 60 minutes), remove 100 μL aliquots and transfer to pre-chilled tubes containing stop solution.
  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
  • Analyze supernatant by LC-MS/MS using appropriate calibration standards with this compound as internal standard.
  • Plot natural logarithm of remaining parent compound percentage versus time to determine elimination rate constant.

Data Analysis: Calculate in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the elimination rate constant. Intrinsic clearance (CLᵢₙₜ) can be calculated as CLᵢₙₜ = k / microsomal protein concentration.

Protocol 2: Hemoglobin Adduct Formation Using this compound

Principle: This protocol measures the formation of deuterated hemoglobin adducts (diHOPrVal-d5) following in vitro incubation of this compound with whole blood or hemoglobin solutions, simulating adduct formation in vivo.

Materials and Reagents:

  • This compound (CAS 1246819-20-4) [1]
  • Human hemoglobin lyophilized powder or fresh whole blood [3]
  • Fluorescein-5-isothiocyanate (FITC) [3] [2]
  • 0.1 M phosphate buffer, pH 7.4
  • Acetonitrile and other HPLC-grade solvents

Procedure:

  • Prepare hemoglobin solution (10 mg/mL) in 0.1 M phosphate buffer or use fresh whole blood.
  • Add this compound at concentrations ranging from 0-500 μM.
  • Incubate at 37°C for 1-24 hours with gentle mixing.
  • Isolate globin from hemoglobin using standard methods (acid-acetone precipitation).
  • Measure diHOPrVal-d5 adducts using the FIRE procedure (Fluorescent Isotope Edman Reaction) with minor modifications [2]:
    • Derivatize with FITC to generate thiohydantoin derivatives
    • Analyze by LC-MS/MS with appropriate multiple reaction monitoring (MRM) transitions
  • Quantify using standard curves prepared with authentic standards.

Data Analysis: The second-order rate constant (kᵥₐₗ) for the reaction of this compound with N-terminal valine in hemoglobin can be determined from the adduct formation kinetics. Previous studies indicate kᵥₐₗ values of approximately 5.6-6.7 pmol/g globin per μMh for glycidol in rat and human blood [4].

Protocol 3: Nonspecific Binding Determination in Microsomal Systems

Principle: This protocol characterizes nonspecific binding of this compound to human liver microsomes using equilibrium dialysis, which is critical for accurate determination of kinetic parameters.

Materials and Reagents:

  • This compound
  • Human liver microsomes (1 mg/mL protein concentration) [6]
  • Dianorm equilibrium dialysis apparatus with Teflon cells
  • Spectrapor #4 dialysis membrane (MW cut off 12,000-14,000 Da)
  • 0.1 M phosphate buffer, pH 7.4

Procedure:

  • Prepare this compound solutions at concentrations spanning expected Kₘ values (typically 1-500 μM).
  • Load microsomal suspension (1 mg/mL) into one side of dialysis cell and buffer into the other side.
  • Add this compound to microsomal compartment.
  • Perform equilibrium dialysis at 37°C for 3 hours with rotation at 12 rpm.
  • Collect samples from both sides of dialysis membrane.
  • Analyze this compound concentrations by LC-MS/MS.
  • Include buffer-buffer and microsome-microsome controls to confirm equilibrium attainment.

Data Analysis: Calculate fraction unbound (fᵤ(ₘᵢc)) = concentration in buffer chamber / concentration in microsomal chamber. For lipophilic basic compounds like glycidol, nonspecific binding to microsomes can be substantial and should be accounted for in kinetic calculations [6].

Metabolic Pathways and Experimental Workflows

Figure 1: Metabolic pathways of glycidol and this compound leading to hemoglobin adduct formation

The metabolic activation of glycidol involves both direct reaction with nucleophilic sites in biomacromolecules and enzymatic transformation via cytochrome P450 systems. Glycidol fatty acid esters, common food contaminants, are first hydrolyzed to release free glycidol, which can then undergo either direct reaction with hemoglobin to form diHOPrVal adducts or further metabolic activation to potentially more reactive intermediates [3]. This compound follows parallel metabolic pathways, enabling tracking of these processes through its distinctive mass signature.

Figure 2: Experimental workflow for this compound metabolism studies

The experimental workflow begins with careful sample preparation including appropriate microsomal systems and this compound at physiologically relevant concentrations. Following controlled incubation conditions, samples are processed at predetermined time points to track metabolite formation or parent compound depletion. Analysis by LC-MS/MS leverages the deuterated internal standard for precise quantification, enabling accurate determination of kinetic parameters for metabolic interpretation.

Data Interpretation and Analytical Considerations

Kinetic Analysis of Metabolism Data

When interpreting metabolism data for glycidol and its deuterated analog, several kinetic models can be applied depending on the enzyme saturation conditions. The Michaelis-Menten equation provides the fundamental relationship between substrate concentration and reaction velocity: v = (Vₘₐₓ × [S]) / (Kₘ + [S]). For in vitro systems, the unbound drug concentration should be used in kinetic calculations when significant nonspecific binding to microsomal protein occurs [6].

The impact of nonspecific binding becomes particularly important when Kₘ is similar to or less than the K_D for binding. Under these conditions, complex effects on reaction kinetics may be observed, including sigmoidal reaction velocity vs. substrate concentration plots and curved Eadie-Hofstee plots [6]. For glycidol, which has moderate lipophilicity, determination of the fraction unbound in microsomal incubations (fᵤ(ₘᵢc)) is recommended for accurate Kₘ determination.

Comparative Formation of Hemoglobin Adducts from Related Compounds

Table 3: Relative formation of diHOPrVal hemoglobin adducts from glycidol-related compounds

Compound In Vitro Relative Formation (%) In Vivo Relative Formation (%) Notes
Glycidol 100 100 Reference compound
3-MCPD 17 <1 Extensive metabolism to other pathways
Epichlorohydrin 0.7 <1 Competing hydrolysis reactions
Glyceraldehyde Not detected 0.2 Requires reducing conditions
Acrylic acid Not tested Not detected Not a direct precursor
1,2-Propanediol Not tested Not detected No conversion to glycidol

The data clearly demonstrate that while several glycidol-related compounds can form the characteristic diHOPrVal hemoglobin adduct, their efficiency is substantially lower than glycidol itself [3]. This specificity makes diHOPrVal a useful biomarker for monitoring glycidol exposure specifically, though contributions from other sources should be considered in exposure assessment.

Troubleshooting and Technical Considerations

  • Nonlinear kinetics: If sigmoidal velocity vs. substrate plots are observed, consider potential allosteric effects or, more commonly, saturable nonspecific binding to microsomal membranes [6]. Determine fᵤ(ₘᵢc) at relevant concentrations.
  • Low adduct formation: For hemoglobin adduct studies, ensure sufficient incubation time (up to 24 hours) as adduct formation may be slow at toxicologically relevant concentrations.
  • Analytical interference: When using this compound as internal standard, ensure adequate chromatographic separation from native glycidol and select MRM transitions that avoid cross-talk.
  • Protein binding: Account for nonspecific binding in calculations of kinetic parameters, particularly for lipophilic bases like glycidol which may extensively bind to microsomal membranes [6].
  • Stability issues: Glycidol and its deuterated analog are epoxides that may hydrolyze in aqueous solutions. Prepare fresh solutions for each experiment and confirm stability under incubation conditions.

Conclusion

This compound serves as an invaluable tool for studying the metabolism and biomonitoring of glycidol exposure. Its application as an internal standard in mass spectrometry-based methods provides unmatched accuracy in quantifying glycidol and its metabolites in complex biological systems. The experimental protocols outlined herein enable comprehensive characterization of glycidol metabolism, hemoglobin adduct formation, and interspecies comparisons relevant to human risk assessment.

The data generated from these in vitro approaches, particularly when correlated with in vivo findings, substantially enhance our understanding of glycidol toxicokinetics and support more accurate risk assessment of this widespread food processing contaminant. As analytical methodologies continue to advance, the role of this compound in elucidating metabolic pathways and quantifying biological exposure is expected to grow in importance.

References

Comprehensive Application Notes and Protocols for Glycidol-d5 in Pharmacokinetic and Toxicological Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycidol-d5 and Its Applications in Metabolic Research

This compound is a deuterated isotopologue of glycidol where five hydrogen atoms have been replaced with deuterium atoms, making it an invaluable internal standard for quantitative analysis in complex biological matrices. Glycidol (2,3-epoxy-1-propanol) is a reactive epoxide compound known for its genotoxic and carcinogenic properties, classified by IARC as Group 2A (probably carcinogenic to humans) [1] [2]. It occurs in foods as a process-induced contaminant primarily in the form of glycidyl fatty acid esters (GEs), which can be hydrolyzed to free glycidol in the gastrointestinal tract [3]. The presence of glycidol and its esters in various refined edible oils and thermally processed foods has raised significant concerns about human exposure and associated health risks, including kidney toxicity, cardiovascular diseases, and cancers [4].

The use of this compound in pharmacokinetic studies enables researchers to accurately track and quantify exposure levels, metabolic pathways, and adduct formation of glycidol in biological systems. This compound serves as a crucial analytical tool for understanding the disposition kinetics of this toxic compound, providing insights necessary for accurate risk assessment and the development of mitigation strategies [5]. Its chemical stability and distinct mass spectral signature allow for precise quantification without interference from endogenous compounds or the native glycidol present in biological samples.

Chemical Properties and Applications of this compound

Fundamental Chemical Characteristics

Table 1: Chemical Properties of this compound

Property Description
CAS Number 1246819-20-4 [5]
Molecular Formula C₃HD₅O₂ [5]
Molecular Weight 79.11 g/mol [5]
Chemical Structure Deuterated form of 2,3-epoxy-1-propanol
Synonyms 2-Oxiranemethanol-d5; Deuterated glycidol
Storage Conditions Store in cool place (2-8°C); Keep container tightly closed in dry, well-ventilated place; Handle under inert gas due to moisture sensitivity [5] [6]

This compound maintains the same reactive epoxide functional group as native glycidol, which makes it susceptible to ring-opening reactions with nucleophilic sites in biological molecules such as DNA and proteins. The deuterium incorporation does not significantly alter the chemical reactivity compared to native glycidol but provides a distinct mass difference that enables accurate quantification using mass spectrometry-based techniques [5]. This deuterated analog is particularly valuable for studying the alkylating potential of glycidol, which is responsible for its genotoxic effects through the formation of DNA and hemoglobin adducts [1] [2].

Research Applications
  • Quantitative Bioanalysis: this compound serves as an ideal internal standard for tracking glycidol in complex biological matrices using GC-MS and LC-MS techniques, compensating for extraction efficiency, matrix effects, and instrument variability [5].
  • Adduct Formation Studies: Used to quantify N-(2,3-dihydroxypropyl)-valine (diHOPrVal) adducts in hemoglobin, which serve as biomarkers of long-term exposure to glycidol [1] [3].
  • Metabolic Pathway Elucidation: Enables precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles of glycidol and its metabolites in in vivo systems.
  • Polymerization Studies: Employed in investigating the kinetics and mechanisms of polyglycerol synthesis and other polymerization reactions where glycidol is a precursor [2] [5].

Quantitative Analysis of Glycidol Using this compound

Analytical Methodology

The quantitative analysis of glycidol in biological samples utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as the internal standard. This approach leverages the deuterium labeling to create a distinct mass spectral signature that differentiates the internal standard from native glycidol while maintaining nearly identical chemical properties. The method involves the addition of a known amount of this compound to biological samples prior to extraction, which allows for precise correction of analytical losses and matrix effects throughout the sample preparation process [5].

For the analysis of hemoglobin adducts, the N-alkyl Edman method (specifically the FIRE procedure) is employed, which involves the reaction of the N-terminal valine adducts with fluorescein isothiocyanate (FITC) followed by LC-MS/MS analysis [1]. This method enables the specific quantification of diHOPrVal adducts derived from glycidol exposure, with this compound providing the necessary internal standardization for accurate measurements. The sensitivity of this approach allows for detection of low-level exposures relevant to human environmental and dietary intake.

Key Analytical Parameters

Table 2: Analytical Parameters for Glycidol Quantification Using this compound

Parameter Specification Application Context
Primary Analytical Technique GC-MS/MS with negative chemical ionization Quantification of glycidol in biological samples [2] [5]
Internal Standard Concentration Lot-specific (refer to Certificate of Analysis) Calibration and quantification [5]
Biological Matrices Blood, tissues, hemoglobin isolates In vivo exposure assessment [1] [3]
Key Biomarker N-(2,3-dihydroxypropyl)-valine (diHOPrVal) in hemoglobin Long-term exposure monitoring (120-day window) [3]
Linearity Range Should be established for each specific method Typically covers expected physiological ranges
Detection Limit Method-dependent; sub-ppb achievable with modern instrumentation Sensitive enough for environmental exposure levels

Experimental Protocols for this compound in Pharmacokinetic Studies

Protocol 1: Measurement of Hemoglobin Adducts as Biomarkers of Exposure

Principle: This protocol describes the quantification of N-(2,3-dihydroxypropyl)-valine (diHOPrVal) hemoglobin adducts using this compound as an internal standard, providing a measure of cumulative exposure to glycidol over the lifespan of erythrocytes (approximately 120 days in humans) [1] [3].

Materials and Reagents:

  • This compound (CAS 1246819-20-4) [5]
  • Fluorescein-5-isothiocyanate (FITC) [1] [3]
  • Human hemoglobin lyophilized powder [3]
  • Acetonitrile, HPLC grade [3]
  • Formic acid and ammonium hydroxide for pH adjustment
  • Solid-phase extraction cartridges (C18)

Procedure:

  • Sample Preparation: Add a known amount of this compound internal standard (typically 10-100 pmol) to 50 μL of whole blood or isolated hemoglobin.
  • Hemoglobin Isolation: Centrifuge blood samples at 3000×g for 10 minutes, remove plasma and buffy coat, and wash red blood cells three times with saline.
  • Globin Precipitation: Add the washed erythrocytes dropwise to precooled (-20°C) acidified 2-butanone while stirring, then isolate the precipitated globin by centrifugation.
  • Adduct Derivatization:
    • Dissolve globin in formamide buffer (pH 8.0)
    • Add FITC solution (10 mM in acetone) and incubate at 37°C for 20 hours with gentle shaking
    • Acidify the reaction mixture with formic acid to stop the reaction
  • Sample Cleanup:
    • Precipitate proteins with acetone
    • Centrifuge and collect supernatant
    • Evaporate under nitrogen stream and reconstitute in mobile phase
  • LC-MS/MS Analysis:
    • Column: C18 reversed-phase column (2.1 × 150 mm, 1.8 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 15 minutes
    • Detection: Multiple reaction monitoring (MRM) transitions: diHOPrVal-FTH product ions (m/z 420→197) and this compound adduct equivalent

Calculations: Quantify diHOPrVal adducts by comparing the peak area ratio of native adduct to this compound-derived adduct against a calibration curve prepared with known standards.

Protocol 2: In Vivo Genotoxicity and Internal Dose Assessment

Principle: This protocol evaluates the genotoxic potency of glycidol by measuring micronucleus formation in rodent erythrocytes in relation to the internal dose determined through hemoglobin adduct levels using this compound for accurate quantification [1].

Animal Model: Male BalbC mice (8-10 weeks old, 20-25 g body weight)

Dosing Regimen:

  • Prepare glycidol solutions in saline for intraperitoneal injection
  • Administer doses ranging from 30-120 mg/kg body weight
  • Include vehicle control group
  • Sacrifice animals at predetermined time points (6, 12, 24, and 48 hours post-dosing)

Sample Collection and Analysis:

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes at sacrifice
  • Hemoglobin Adduct Measurement: Follow Protocol 1 to determine diHOPrVal adduct levels as a measure of internal dose
  • Micronucleus Assay:
    • Prepare bone marrow smears from femurs
    • Fix in methanol and stain with acridine orange
    • Score micronucleated polychromatic erythrocytes (MPCE) using fluorescence microscopy
    • Count a minimum of 2000 polychromatic erythrocytes per animal

Data Analysis:

  • Calculate the area under the concentration-time curve (AUC) from hemoglobin adduct measurements
  • Determine the relationship between administered dose, internal dose (AUC), and micronucleus frequency
  • Establish the genotoxic potency by regression analysis of micronucleus frequency versus internal dose
Protocol 3: In Vitro Assessment of Glycidol-Related Compound Conversion

Principle: This protocol evaluates the potential of various glycidol-related compounds (3-MCPD, epichlorohydrin, glyceraldehyde) to form glycidol in vitro using this compound as an internal standard to quantify conversion efficiency [3].

Materials:

  • Test compounds: 3-MCPD, epichlorohydrin, glyceraldehyde, acrylic acid, 1,2-propanediol
  • Human hemoglobin lyophilized powder
  • Phosphate buffer (0.1 M, pH 7.4)
  • This compound internal standard

Procedure:

  • Reaction Mixture Preparation:
    • Add test compound (1 mM) to hemoglobin solution (10 mg/mL in phosphate buffer)
    • Add known amount of this compound internal standard
    • Incubate at 37°C for 24 hours with gentle shaking
    • Include glycidol as positive control and buffer blank as negative control
  • Adduct Analysis:
    • Follow steps 4-6 from Protocol 1 to quantify diHOPrVal formation
  • Calculation of Conversion Efficiency:
    • Compare diHOPrVal formation from test compounds to that from equimolar glycidol
    • Express results as percentage conversion relative to glycidol

Signaling Pathways in Glycidol Toxicity

Glycidol exerts its toxic effects through multiple interconnected signaling pathways, primarily driven by its alkylating activity as a direct-acting epoxide compound. Understanding these pathways is essential for interpreting pharmacokinetic data and developing protective strategies.

G Glycidol Glycidol DNA_Adducts DNA_Adducts Glycidol->DNA_Adducts Alkylation Protein_Adducts Protein_Adducts Glycidol->Protein_Adducts Alkylation GSH_Depletion GSH_Depletion Glycidol->GSH_Depletion Conjugation MAPK_Activation MAPK_Activation DNA_Adducts->MAPK_Activation DNA Damage Response Protein_Adducts->MAPK_Activation Cellular Stress GSH_Depletion->MAPK_Activation Oxidative Stress ERK ERK MAPK_Activation->ERK JNK JNK MAPK_Activation->JNK P38 P38 MAPK_Activation->P38 Autophagy Autophagy ERK->Autophagy Induces Apoptosis Apoptosis JNK->Apoptosis Activates Cell_Cycle_Arrest Cell_Cycle_Arrest P38->Cell_Cycle_Arrest G2/M Phase Cell_Cycle_Arrest->Apoptosis Leads to Autophagy->Apoptosis Promotes

Diagram 1: Signaling Pathways of Glycidol Toxicity

Key Mechanisms in Glycidol Toxicity
  • Direct Alkylation: Glycidol's epoxide group is highly reactive toward nucleophilic sites in cellular macromolecules. It forms DNA adducts such as 3-(2,3-dihydroxypropyl)-dUrd and 3-(2,3-dihydroxypropyl)-dThd, which can lead to mutations and chromosomal aberrations [2]. Simultaneously, it generates protein adducts, particularly with hemoglobin, forming N-(2,3-dihydroxypropyl)-valine (diHOPrVal) which serves as a biomarker of exposure [1] [3].

  • MAPK Pathway Activation: Glycidol exposure triggers phosphorylation of ERK, JNK, and p38 mitogen-activated protein kinases (MAPKs) [4]. Inhibition studies using specific inhibitors (U0126 for ERK, SP600125 for JNK, and SB203580 for p38) have demonstrated that these pathways mediate glycidol-induced autophagy and apoptosis in human umbilical vein endothelial cells (HUVECs) [4].

  • Cellular Outcome Pathways: The activation of MAPK signaling by glycidol leads to G2/M phase cell cycle arrest through modulation of cyclin B1, cdc2, and cdc25C [4]. This is followed by autophagy-dependent apoptosis, characterized by increased levels of beclin-1, LC3-I/II conversion, and cleaved PARP and caspase-3 [4].

Data Interpretation and Regulatory Considerations

Risk Assessment Applications

The data generated using this compound in pharmacokinetic studies provides critical information for human health risk assessment. The relationship between external dose, internal dose (as measured by hemoglobin adduct levels), and genotoxic effects (such as micronucleus formation) allows for the establishment of margin of exposure (MoE) values [1]. The European Food Safety Authority (EFSA) has estimated daily intake of glycidol in Europe to be approximately 0.1-2.1 μg per kg body weight per person, with children having higher exposure due to body weight considerations [1].

Hemoglobin adduct measurements have revealed that estimated glycidol exposure in human populations (approximately 0.94 μg/kg bw/day in adults and 1.4 μg/kg bw/day in children) exceeds the intake estimates based on food consumption data alone, suggesting contributions from non-dietary sources or precursors that convert to glycidol in vivo [3]. This highlights the importance of using sensitive and specific analytical methods incorporating this compound for accurate exposure assessment.

Regulatory Classifications and Safety Data
  • IARC Classification: Group 2A (Probably carcinogenic to humans) [1]
  • GHS Hazard Statements: H341 (Suspected of causing genetic defects), H350 (May cause cancer) [6]
  • Occupational Exposure Limits: TLV-TWA 75 mg/m³ (25 ppm) by ACGIH; 150 mg/m³ (50 ppm) by OSHA [6]
  • Acute Toxicity Data: LD₅₀ oral (rat) = 463.8 mg/kg; LD₅₀ dermal (rabbit) = 1980 mg/kg [6]

Conclusion

This compound serves as an indispensable tool in the accurate quantification of glycidol exposure and its biological effects. The protocols outlined in this document provide robust methodologies for studying the pharmacokinetic behavior and toxicological consequences of glycidol exposure using this deuterated internal standard. The application of these methods has significantly advanced our understanding of glycidol's mode of action, including its metabolism, adduct formation with macromolecules, and activation of key cellular signaling pathways leading to genotoxicity and apoptosis.

Future directions in glycidol research should focus on elucidating the complete metabolic fate of glycidol and its precursors, identifying potential susceptibility factors in human populations, and developing effective mitigation strategies to reduce exposure from food and environmental sources. The continued use of this compound in these studies will be essential for generating reliable data to support evidence-based risk assessment and regulatory decision-making.

References

Glycidol-d5 biomonitoring applications

Author: Smolecule Technical Support Team. Date: February 2026

Glycidol-d5 in Human Biomonitoring

This compound (CAS 1246819-20-4) is a deuterated form of glycidol. Its primary application in biomonitoring is as an isotope-labeled internal standard in mass spectrometry-based assays [1]. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis, ensuring high data accuracy and reliability [1]. This is essential for tracking the internal exposure to glycidol, which is classified as probably carcinogenic to humans (IARC Group 2A) [2].

Human exposure to glycidol occurs primarily through the consumption of refined oils and fats containing glycidyl fatty acid esters, which release glycidol in the digestive tract [3]. Since glycidol is a direct-acting alkylating agent and genotoxin [2], monitoring its internal dose is crucial for risk assessment. The following sections detail protocols for two key biomarker classes.


Protocol 1: Hemoglobin (Hb) Adduct Biomonitoring

This protocol quantifies N-(2,3-Dihydroxypropyl)-valine (2,3-diHOPr-Val), a specific adduct formed at the N-terminus of hemoglobin, reflecting cumulative exposure over the erythrocyte lifespan (up to 120 days) [3].

Experimental Workflow

The sample preparation involves cleaving the glycidol-derived adduct from hemoglobin and derivatizing it for sensitive detection. The following diagram illustrates the complete workflow.

hemoglobin_workflow HbSample Hemoglobin Sample EdmanDegradation Modified Edman Degradation HbSample->EdmanDegradation FTHAnalyte DHP-Val-FTH (Analyte) EdmanDegradation->FTHAnalyte  with FITC UPLCMSMS UPLC-MS/MS Analysis FTHAnalyte->UPLCMSMS FTHInternalStandard DHP-Val-d7-FTH (Internal Standard) FTHInternalStandard->UPLCMSMS co-injection Quantification Quantification of 2,3-diHOPr-Val UPLCMSMS->Quantification

Diagram Title: Workflow for Hemoglobin Adduct Analysis

Detailed Methodology
  • Sample Preparation: Isolate hemoglobin from human whole blood samples using standard procedures (e.g., centrifugation, washing) [3].
  • Internal Standard Addition: Add a known amount of the internal standard, DHP-Val-d7-FTH (the deuterated analog of the analyte), to the hemoglobin sample. This standard corrects for all subsequent steps [3].
  • Adduct Cleavage and Derivatization:
    • Subject the hemoglobin to a modified Edman degradation using Fluorescein-5-isothiocyanate (FITC).
    • The FITC cleaves the glycidol-derived valine adduct, forming a fluorescent derivative, N-(2,3-dihydroxypropyl)-valine fluorescein thiohydantoin (DHP-Val-FTH) [3].
  • UPLC-MS/MS Analysis:
    • Chromatography: Inject the processed sample into an Ultra Performance Liquid Chromatography (UPLC) system to separate DHP-Val-FTH from matrix interferences.
    • Mass Spectrometry: Detect the analyte using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode. Monitor specific precursor ion → product ion transitions for both the analyte and its internal standard [3].
  • Quantification: Use the ratio of the analyte peak area to the internal standard peak area for calculation, based on a calibration curve. The adduct level is reported as pmol 2,3-diHOPr-Val per gram of hemoglobin [3].
Method Performance Data

Table 1: Performance characteristics of the isotope-dilution UPLC-MS/MS method for hemoglobin adducts.

Parameter Value / Range Description
Limit of Detection (LOD) 4 fmol per injection Corresponding to ~0.7 pmol/g Hb [3]
Reported Adduct Levels 2.2 - 4.9 pmol/g Hb Found in non-smoking human participants [3]
Key Internal Standard DHP-Val-d7-FTH Deuterated analog for isotope dilution [3]

Protocol 2: Urinary Mercapturic Acid Biomonitoring

This protocol simultaneously quantifies mercapturic acid metabolites in urine, which are short-term biomarkers of exposure to acrylamide, 3-MCPD, and glycidol [4].

Experimental Workflow

The workflow for urine analysis is more direct, focusing on solid-phase extraction and analysis of the intact metabolites.

urinary_workflow UrineSample Urine Sample InternalStdAddition Add Internal Standards UrineSample->InternalStdAddition SPE Solid-Phase Extraction (SPE) InternalStdAddition->SPE ExtractedSample Extracted Analytes SPE->ExtractedSample UPLCMSMS UPLC-MS/MS Analysis ExtractedSample->UPLCMSMS BiomarkerData Biomarker Concentration Data UPLCMSMS->BiomarkerData

Diagram Title: Workflow for Urinary Mercapturic Acid Analysis

Detailed Methodology
  • Sample Preparation: Thaw and centrifuge urine samples (e.g., morning urine after overnight fasting) to remove particulates [4].
  • Internal Standard Addition: Add a cocktail of deuterated internal standards, which includes This compound, to a defined volume of urine. This step is critical for accurate quantification [1] [4].
  • Solid-Phase Extraction (SPE): Purify and concentrate the mercapturic acid metabolites using SPE cartridges to remove urinary matrix components [4].
  • UPLC-MS/MS Analysis:
    • Chromatography: Separate the five target mercapturic acids using a UPLC system with a rapid runtime (e.g., 7 minutes per sample) [4].
    • Mass Spectrometry: Perform detection with tandem mass spectrometry (MS/MS). The specific transitions for the glycidol-derived mercapturic acid and its internal standard (this compound) are monitored [4].
  • Quantification: Calculate the concentration of each mercapturic acid in the urine sample (e.g., ng/mL) using the internal standard method and a calibrated curve. Results can be adjusted for creatinine to account for urine dilution [4].
Method Performance Data

Table 2: Performance characteristics of the UPLC-MS/MS method for urinary mercapturic acids.

Parameter Value / Range Description
Limits of Quantification (LOQ) 0.3 - 0.9 ng/mL For five different mercapturic acids [4]
Recovery Rates 102% - 119% Across low, intermediate, and high spiking levels [4]
Analysis Runtime ~7 minutes per sample Enables high-throughput analysis [4]

Key Advantages of Using this compound

  • High Analytical Accuracy: Corrects for matrix effects and procedural losses, which is crucial in complex biological samples like blood and urine [1].
  • Sensitivity and Reliability: Enables precise quantification at very low concentrations (fmol to pmol levels), essential for monitoring background levels in the general population [3].
  • Versatility: Serves as a stable isotope standard in various analytical techniques (GC-MS, LC-MS/MS) and for different biomarker classes (protein adducts, urinary metabolites) [1] [3].

References

Principles of Glycidol Protein Adduct Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Glycidol (2,3-epoxy-1-propanol) is an industrial compound and processing contaminant classified as probably carcinogenic to humans (IARC Group 2A) [1] [2]. It acts as a direct alkylating agent, binding covalently to nucleophilic sites in biomolecules like proteins and DNA [1]. The N-terminal valine of hemoglobin (Hb) is a primary target, forming a stable adduct, N-(2,3-dihydroxypropyl)-valine (2,3-diHOPr-Val) [3] [4]. This adduct serves as a long-term biomarker of exposure, reflecting the cumulative dose over the ~120-day lifespan of erythrocytes [5] [6].

Deuterated Glycidol-d5 is used as a critical internal standard to ensure accurate quantification. It corrects for analyte loss during sample preparation and variations in instrument response, which is essential for reliable biomonitoring at trace levels [4] [7].

Detailed Quantification Protocol

This protocol is adapted from methods successfully applied in human biomonitoring studies [4] [6].

Reagents and Equipment
  • Hemoglobin Sample: Whole blood samples collected with an anticoagulant (e.g., EDTA).
  • Internal Standard Solution: this compound (CAS 1246819-20-4) for synthesizing the labeled adduct standard, DHP-Val-d7-FTH [4] [7].
  • Edman Reagent: Fluorescein-5-isothiocyanate (FITC), purity ≥90.0% [3] [4].
  • Buffers: 0.1 M Phosphate buffer (pH 7.4), 1 M Sodium hydroxide (NaOH) solution.
  • Solvents: High-purity acetonitrile, formic acid, toluene.
  • Key Equipment: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS); vortex mixer; centrifuge; heating block or water bath; SPE equipment if cleanup is used.
Sample Preparation and Derivatization Workflow

The core of the sample preparation is the modified Edman degradation, which selectively cleaves the glycidol-modified N-terminal valine.

G A Whole Blood Sample B Centrifuge & Wash (Isolate Erythrocytes) A->B C Hemolysis B->C D Add Internal Standard (this compound derived DHP-Val-d7-FTH) C->D E Add FITC Reagent (pH ~10 Buffer) D->E F Derivatization (37°C, 18-24 hours) E->F G Acidification & Extraction F->G H UHPLC-MS/MS Analysis G->H

  • Hemoglobin Isolation and Purification: Isolate erythrocytes from whole blood by centrifugation. Wash the red blood cells with saline and lyse them with water. The resulting hemoglobin solution should be stored at or below -20°C until analysis [3].
  • Derivatization Reaction: Mix the hemoglobin solution (approximately 15 mg/mL final concentration) with the internal standard and a borate or phosphate buffer (pH ~10). Add the FITC reagent. Incubate the mixture at 37°C for 18-24 hours with continuous shaking [3] [4].
  • Post-Reaction Cleanup: After incubation, acidify the reaction mixture. Extract the resulting fluorescein thiohydantoin (FTH) derivative, DHP-Val-FTH, with an organic solvent like toluene. Evaporate the organic layer to dryness and reconstitute the residue in the UHPLC mobile phase for injection [4].
UHPLC-MS/MS Analysis

The following table summarizes the typical instrumental conditions for separating and detecting the DHP-Val-FTH adduct.

Parameter Configuration
Column C18 Acquity BEH130 (2.1 × 150 mm) or equivalent [8]
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid [8]
Gradient 0-1 min: 10% B; 1-9 min: 10-40% B; 9-10 min: 40-100% B; 10-12 min: 100% B; 12-13 min: 100-10% B; 13-14 min: 10% B [8]
Flow Rate 0.2 mL/min [8]
Injection Volume 20 µL [8]
Ionization Mode Positive electrospray ionization (ESI+) [4]
MS Detector Triple Quadrupole (TQS) operating in MRM mode [8]

Method Validation and Performance Data

The described isotope-dilution UHPLC-MS/MS method has been rigorously validated for the biomonitoring of glycidol exposure [4] [6].

Performance Metric Result
Limit of Detection (LOD) 4 fmol DHP-Val-FTH per injection (equivalent to ~0.7 pmol 2,3-diHOPr-Val per gram Hb) [4]
Background Adduct Levels 2.2 - 4.9 pmol/g Hb (non-smoking humans) [4]; Increased to 12.2 pmol/g Hb after controlled exposure [6]
Adduct Level/Dose Ratio (k) 0.082 (pmol/g Hb) per (µg glycidol/kg body weight) [6]
Estimated Adduct Lifetime (τ) ~104 days (correlates with erythrocyte lifespan) [6]

Application Notes for Researchers

  • Internal Standard Justification: this compound is the ideal internal standard because its chemical properties are nearly identical to those of native glycidol, ensuring it experiences the same losses and reaction efficiencies during sample preparation and analysis. This leads to highly accurate correction and reliable quantification [7].
  • Troubleshooting Common Issues:
    • Low Signal Intensity: Ensure fresh FITC reagent is used and the pH of the derivatization buffer is optimal (≥10). Check the extraction efficiency of the FTH derivative.
    • High Background Noise: Verify the cleanliness of the MS ion source and the specificity of the MRM transitions. A thorough sample cleanup (e.g., SPE) may be incorporated if necessary.
  • Study Design Considerations: Given the long lifetime of the adduct (~120 days), single measurements can reflect exposure over several months. For intervention studies, frequent sampling (e.g., bi-weekly) is required to observe clear kinetic trends [6].

Discussion on Exposure and Other Sources

This sensitive method confirmed that the internal exposure to glycidol, as reflected by the 2,3-diHOPr-Val adduct, can be significantly higher than predictions from food consumption data alone [6]. This suggests potential contributions from other glycidol sources or precursors. Studies indicate that other chemicals like epichlorohydrin and 3-MCPD can also form the 2,3-diHOPr-Val adduct in vivo, though their contribution is relatively small (typically <1% of that from glycidol) [5]. Physiological conditions, such as high glucose levels, may also compete for the N-terminal valine binding site, potentially influencing adduct formation kinetics [3].

Conclusion

The application of this compound as an internal standard in the UHPLC-MS/MS-based quantification of the 2,3-diHOPr-Val hemoglobin adduct provides a robust, sensitive, and reliable methodology for assessing internal exposure to glycidol. This protocol is essential for accurate human biomonitoring and refining the risk assessment of this processing contaminant.

References

Glycidol-d5 chromatographic separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Glycidol-d5 Separation

The table below summarizes common issues, their potential causes, and solutions to help you maintain robust and reproducible chromatographic methods [1] [2].

Problem Observed Potential Causes Recommended Solutions
Changing Retention Time Mobile phase composition change, temperature fluctuations, column degradation, flow rate variations [1]. Use a well-controlled column oven; prepare mobile phase consistently; use a leak-free, well-purged pump system [1].
Peak Tailing Secondary interactions with acidic silanols (if analyte is basic), column void, contaminated frit, column overload [2]. Use low-pH mobile phase; use end-capped columns; add buffer; dilute sample or use a higher capacity column [2].
Peak Fronting Column saturation/overload, poor sample solubility, severe column deterioration [2]. Reduce injection volume or sample concentration; ensure good sample solubility in the mobile phase [2].
Peak Splitting Mismatch between injection solvent and mobile phase strength, blocked inlet frit, void in column packing [2]. Ensure the sample solvent is weaker than or matches the mobile phase; reverse-flush or replace the column; use in-line filters or a guard column [2].
Low Resolution Insufficient retention, poor column efficiency, inadequate selectivity [3]. Adjust mobile phase strength to increase retention (k=2-10); use a column with smaller particles for higher efficiency; change mobile phase pH or stationary phase to improve selectivity [3].

This systematic troubleshooting logic is also summarized in the following workflow diagram for quick reference.

G Start Start: Chromatographic Issue RT Retention Time Shifting? Start->RT Shape Abnormal Peak Shape? Start->Shape Res Poor Resolution? Start->Res RT1 Check: Mobile Phase Consistency & Temperature RT->RT1 Yes ShapeType What Type of Abnormality? Shape->ShapeType Yes Res1 Adjust Mobile Phase for Better Retention (k) Res->Res1 Yes RT2 Verify: Pump Flow Rate & Check for Leaks RT1->RT2 End Re-evaluate Chromatogram Tailing Check: Silanol Interactions or Column Void ShapeType->Tailing Tailing Fronting Check: Column Overload or Sample Solubility ShapeType->Fronting Fronting Splitting Check: Solvent Mismatch or Blocked Frit ShapeType->Splitting Splitting Tailing->End Fronting->End Splitting->End Res2 Optimize Selectivity (α) by Changing pH/Phase Res1->Res2 Res3 Increase Efficiency (N) with Smaller Particles Res2->Res3 Res3->End

Example Protocol: UHPLC-MS/MS Analysis of Glycidol Metabolites

A 2025 study provides a reliable method for analyzing mercapturic acid metabolites derived from glycidol, which is directly relevant. Key parameters are summarized below [4].

Parameter Specification
Analytical Technique Ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS)
Analytes Five mercapturic acids (from acrylamide, 3-MCPD, and glycidol)
Run Time 7 minutes per sample
Limits of Quantification (LOQ) 0.3 to 0.9 ng mL⁻¹
Recovery Rates 102–119% (across low, intermediate, and high spiking levels)
Key Achievement Baseline separation for all analytes

Key Factors for HPLC Method Development

Understanding core principles will help you independently troubleshoot and optimize your methods.

  • Retention Time Control: In reversed-phase HPLC, a more polar mobile phase increases retention time, while a less polar mobile phase decreases it [1] [5]. This is because a polar mobile phase is a "weaker" solvent for the analyte, which spends more time associated with the non-polar stationary phase.
  • Quantifying Peak Shape: Use the USP Tailing Factor (T) to objectively measure peaks. A value of 1.0 indicates a perfect symmetrical peak, while values greater than 1.0 indicate tailing. This is critical for accurate integration and quantification [2] [3].

Further Assistance

For persistent issues, systematically check your system: ensure the column is compatible with your method's pH and pressure limits, confirm the detector is set to the correct wavelength, and always use high-purity solvents and reagents.

References

Glycidol-d5: Chemical Profile & Safety

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and hazards for Glycidol-d5 based on the search results.

Property Description
CAS Number 1246819-20-4 [1]
Molecular Formula C₃HD₅O₂ [1]
Molecular Weight 79.11 g/mol [1]
Primary Application Internal standard for quantitative analysis (e.g., GC-MS, LC-MS) in complex mixtures or biological matrices [1]
Hazards Classified as a Dangerous Good for transport. Parent compound Glycidol is a probable carcinogen (IARC Group 2A), irritant, and toxic upon exposure [1] [2] [3].

Critical Safety Information for Handling

Before planning any purification, it is crucial to address the significant hazards associated with this compound.

  • Carcinogenicity: Glycidol is classified by the IARC as Group 2A (probable human carcinogen) [3]. This implies that this compound must be handled with extreme caution.
  • Reactivity and Instability: Glycidol can explosively decompose upon contact with strong acids, strong bases, certain salts, and metals (e.g., copper, zinc) [3]. It is also sensitive to moisture and may polymerize if heated [2] [3].
  • Required Personal Protective Equipment (PPE): You must use appropriate PPE, including protective masks, gloves, and safety glasses, to prevent irritation and systemic toxicity [2].

General Purification Strategy and Principles

Since a direct protocol is unavailable, your purification strategy should be based on the chemical properties of the compound. The following workflow outlines a logical approach for purifying this compound, drawing on general principles of organic compound purification.

Start Start: Assess Crude This compound Step1 Step 1: Preliminary Analysis (TLC, GC-MS, NMR) Start->Step1 Step2 Step 2: Select Purification Method Step1->Step2 Step3 Step 3: Purification Step2->Step3 M1 Distillation Step2->M1 Volatile, Thermally Stable M2 Chromatography Step2->M2 Sensitive or Complex Mixture Step4 Step 4: Verify Purity (GC-MS, NMR) Step3->Step4 End End: Pure this compound (Store Cold, Dark, Inert) Step4->End C1 Column Chromatography M2->C1 C2 Flash Chromatography M2->C2 C3 Preparative HPLC (Reverse-Phase) M2->C3

Detailed Method Considerations
  • Distillation: Given that glycidol has a defined boiling point (61-62 °C at 15 mmHg) [3], distillation under reduced pressure is a viable primary method for purifying this compound. This is effective for removing non-volatile impurities and solvents. Caution: Due to thermal sensitivity, use a short-path or Kugelrohr apparatus and keep the bath temperature as low as possible to minimize the risk of decomposition [2] [3].
  • Chromatography: For higher purity or to separate closely related impurities, chromatography is recommended.
    • Flash Chromatography: A practical method for medium to large-scale purification.
    • Preparative HPLC: The most effective technique for achieving high purity, especially for analytical standard preparation [1]. Reverse-phase HPLC (using a C18 column) separates compounds based on hydrophobicity and is commonly used for purifying small organic molecules [4].
  • Purity Verification: After purification, you must confirm the chemical and isotopic purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as these are the primary techniques for which this compound is used as a standard [1].

Frequently Asked Questions (FAQs)

What is the main application of this compound in analytical chemistry?

This compound is primarily used as an internal standard for the precise quantification of unlabeled glycidol in complex samples like food oils and biological matrices using mass spectrometry. The deuterated version behaves similarly to glycidol during analysis but has a different mass, allowing for accurate measurement [1].

Can I use this compound in polymer synthesis studies?

Yes. Deuterated compounds like this compound can be employed in polymer science to study reaction pathways, kinetics, and the final structure of polymers, such as polyglycerols, using techniques like NMR spectroscopy [1].

References

Glycidol-d5 stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Glycidol-d5

Q1: What is the primary application of this compound in analytical science? this compound is a deuterated form of glycidol used primarily as an internal standard in quantitative analysis. Its key function is to correct for variability and losses during sample preparation and analysis, particularly when using mass spectrometry (MS) and gas chromatography (GC) [1]. It is crucial for the accurate quantification of glycidol in complex mixtures, such as food products (e.g., fish oil, infant formula) and biological matrices [1].

Q2: What are the critical factors that can affect the stability of this compound in my experiments? Although direct stability studies were not found, the chemical properties of glycidol suggest several critical factors to control in your workflow. The table below summarizes these potential risk factors and their implications.

Factor Risk & Impact Recommended Control Measures
pH (Acid/Base) High. Epoxide ring opening, decomposition [2] [3]. Maintain neutral pH; avoid strong acids/bases during sample preparation.
Temperature High. Accelerates decomposition [2]. Store at recommended low temperatures; minimize exposure to heat.
Reactive Surfaces Medium. Adsorption losses. Use inert vials/labware (e.g., silanized glass).
Storage Time Medium. Potential long-term degradation. Prepare fresh stock solutions; validate stability over intended storage period.
Enzymatic Activity Unknown (in biological matrices). Consider enzyme inhibition (e.g., in plasma/blood samples).

Q3: My analytical results for glycidol are inconsistent. What should I troubleshoot? Inconsistencies often point to issues with the internal standard's performance. Follow this logical troubleshooting workflow to diagnose the problem.

G Start Problem: Inconsistent Glycidol Results Step1 Check this compound Peak in Chromatogram Start->Step1 Step2 Is this compound peak area low or variable? Step1->Step2 Step3 Review Sample Preparation Steps Step2->Step3 Yes Step4 Confirm Stock Solution Integrity Step2->Step4 No Cause1 Potential Cause: This compound Degradation Step3->Cause1 Step5 Assess Instrument Performance Step4->Step5 Cause2 Potential Cause: Stock Solution Error Step4->Cause2 Step6 Problem likely related to analyte extraction or matrix effects Step5->Step6 Cause3 Potential Cause: Instrument Issue Step5->Cause3

Q4: Are there any specific safety concerns when handling this compound? Yes. Since this compound is a deuterated analog of glycidol, you must assume it shares the same health hazards. Glycidol is a probable human carcinogen (Group 2A) and can cause severe irritation to the eyes, skin, and respiratory tract [2] [4]. Always:

  • Consult the Safety Data Sheet (SDS) for this compound upon receipt.
  • Wear appropriate personal protective equipment (PPE): gloves, safety glasses, and a lab coat.
  • Handle the chemical within a fume hood to prevent inhalation [5] [3].

How to Establish Your Own Stability Profile

Objective: To determine the short-term and long-term stability of this compound in a specific biological matrix (e.g., plasma, serum, tissue homogenate).

Materials:

  • This compound standard
  • Control biological matrix (from untreated subjects)
  • Appropriate solvent for stock solution (e.g., acetonitrile, water)
  • Inert vials (e.g., silanized glass)
  • Analytical instrument (GC-MS or LC-MS/MS)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. Aliquot and store at -80°C.
  • Spiked Matrix Samples: Spike a known, consistent amount of this compound into the control biological matrix. Prepare multiple identical aliquots.
  • Stability Conditions: Expose the aliquots to different conditions:
    • Short-term stability: Leave at room temperature for 0, 2, 4, 8, and 24 hours before analysis.
    • Long-term stability: Store at -20°C and -80°C. Analyze one aliquot immediately and others after 1, 2, 4, and 8 weeks.
    • Freeze-thaw stability: Subject aliquots to multiple (e.g., 1, 3, 5) freeze-thaw cycles.
  • Analysis: Process and analyze all samples using your validated GC-MS or LC-MS/MS method.
  • Data Analysis: Compare the peak area (or area ratio) of this compound from stability samples to the peak area from the "time zero" sample. A decrease of less than 15% is generally considered stable.

References

Troubleshooting Guide: Low Glycidol-d5 Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Low recovery of Glycidol-d5 can significantly impact the accuracy of your quantitative analysis. The table below outlines common issues and their solutions.

Problem Possible Cause Recommended Solution
Low Recovery Post-Hydrolysis Conversion of glycidol to 3-MCPD or other side reactions under acidic/alkaline conditions [1]. Use enzymatic hydrolysis with Candida rugosa lipase. This mild method minimizes side reactions [1].
Poor Extraction Efficiency High polarity of glycidol makes transfer from aqueous to organic phase difficult [1]. Apply a modified QuEChERS method. Use ACN with salts (e.g., anhydrous MgSO₄, NaCl) for efficient extraction of polar glycidol from the aqueous matrix [1].
Analyte Degradation Glycidol is unstable, particularly in acidic aqueous solutions, leading to degradation during sample workup [1]. Carefully control pH and avoid strongly acidic conditions. Streamline the procedure to shorten the overall sample preparation time [1].
Inaccurate Quantification Signal suppression or enhancement from the sample matrix (matrix effects). Ensure this compound is added at the very beginning of sample preparation to correct for losses in all subsequent steps [2].

Experimental Protocol for Optimized Recovery

This detailed method, adapted from a published approach for determining glycidyl esters in edible oils, is designed to maximize this compound recovery by avoiding harsh conditions [1].

Workflow Overview

The following diagram illustrates the streamlined workflow for this compound analysis using enzymatic hydrolysis and modified QuEChERS extraction:

G Oil Sample Oil Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Oil Sample->Enzymatic Hydrolysis Modified QuEChERS Modified QuEChERS Enzymatic Hydrolysis->Modified QuEChERS C. rugosa lipase 30 min, room temp This compound IS This compound IS This compound IS->Enzymatic Hydrolysis Add at start Centrifugation Centrifugation Modified QuEChERS->Centrifugation ACN + Salts Organic Layer (ACN) Organic Layer (ACN) Centrifugation->Organic Layer (ACN) Direct Analysis Direct Analysis Organic Layer (ACN)->Direct Analysis GC-MS

Materials and Reagents
  • Internal Standard: this compound (CAS 1246819-20-4) [2] [3].
  • Enzyme: Lipase from Candida rugosa (>700 U/mg) [1].
  • Solvents: Acetonitrile (ACN), n-hexane [1].
  • Salts for QuEChERS: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) [1].
  • Apparatus: GC-MS system, centrifuge, vortex mixer.
Step-by-Step Procedure
  • Sample Preparation and Internal Standard Addition:

    • Weigh approximately 0.5 g of oil sample (or other matrix) into a glass tube.
    • Crucially, add a known amount of this compound internal standard at this initial stage. This ensures it corrects for any proportional losses throughout the entire process [2].
  • Enzymatic Hydrolysis:

    • Add a phosphate buffer (e.g., 0.1 M, pH 7.0) to the sample.
    • Add the Candida rugosa lipase. The study achieving successful hydrolysis used a 30-minute incubation at room temperature [1].
    • This step gently converts glycidyl esters (GEs) in the sample into free glycidol (and this compound serves as its proxy for quantification) without the side reactions common in alkaline methods [1].
  • Analyte Extraction via Modified QuEChERS:

    • Transfer the hydrolysis mixture to a QuEChERS extraction tube containing ACN and salts (MgSO₄ and NaCl).
    • Shake vigorously for 1-2 minutes. The ACN and salts help partition the highly polar glycidol/Glycidol-d5 into the organic phase efficiently [1].
    • Centrifuge the mixture to achieve clean phase separation.
  • Clean-up and Analysis:

    • Collect the upper ACN layer. An optional n-hexane wash can be performed to remove non-polar co-extractives if needed [1].
    • The extract is now ready for direct analysis by GC-MS. A key advantage of this method is that this compound can be detected directly without a derivatization step, simplifying the workflow [1].

Frequently Asked Questions (FAQs)

Why is this compound the preferred internal standard for this analysis?

This compound is a deuterated analog of glycidol. It has nearly identical chemical properties and behavior during extraction and analysis, but its different mass allows a mass spectrometer to distinguish it easily. When added at the start, it corrects for efficiency losses in hydrolysis, extraction, and instrument analysis, leading to highly accurate quantification [2].

What is the primary advantage of enzymatic hydrolysis over alkaline hydrolysis for this compound recovery?

Alkaline hydrolysis, while fast, can cause the conversion of glycidol to 3-MCPD and other side reactions, leading to underestimation of recovery. Enzymatic hydrolysis with C. rugosa lipase occurs under mild conditions (room temperature, neutral pH), which prevents these side reactions and preserves the integrity of this compound, resulting in more accurate and reliable recovery data [1].

Can this method be applied to matrices other than edible oils?

The core principles—using enzymatic hydrolysis to avoid decomposition and a modified QuEChERS approach to extract polar compounds—are universally applicable. This method shows great promise for complex biological matrices, such as metabolites from biological fluids, where efficient extraction of polar analytes and minimal sample degradation are critical [1] [4].

Key Optimization Takeaways

To maximize your recovery of this compound, focus on these three pillars:

  • Use Mild Hydrolysis: Replace alkaline hydrolysis with an enzymatic method to prevent glycidol destruction [1].
  • Employ Efficient Extraction: Implement a modified QuEChERS technique to overcome the challenges of extracting this highly polar compound [1].
  • Standardize Early: Add the this compound internal standard at the very beginning of sample preparation to account for all procedural losses [2].

References

Glycidol-d5 interference in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of Glycidol-d5 in analytical methods? this compound is a deuterated internal standard. Its main function is to enable accurate quantification of unlabeled glycidol in complex samples (like oils or biological matrices) by correcting for losses during sample preparation and matrix effects during analysis [1] [2].

Q2: In which analytical techniques is this compound commonly used? It is routinely used in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of glycidol and related process contaminants [1] [3] [4].

Q3: What are the most common sources of interference when using this compound? Interference typically arises from three areas:

  • Co-eluting Contaminants: The most common issue is the presence of 3-MCPD and 2-MCPD in the sample, especially when using certain derivatization agents [1].
  • Derivatization Specificity: Some derivatization methods may not adequately distinguish between glycidol, 2-MCPD, and 3-MCPD, leading to overlapping signals [1] [4].
  • Sample Matrix Effects: Complex sample matrices (e.g., krill oil, e-liquids) can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy of the internal standard correction [1] [3].

Troubleshooting Guide: Common Interferences & Solutions

The table below summarizes specific interference issues and their practical solutions.

Interference Issue Underlying Cause Recommended Solution Key Method Parameters

| Co-elution of MCPDs and Glycidol Derivatives | Derivatization under alkaline conditions causes MCPDs and glycidol to form identical derivatives, preventing distinction [1]. | Use a pH-controlled, two-step derivatization. Derivatize glycidol under weak acidic conditions (pH ~6.5) first, then adjust to a strong alkaline environment to derivatize the MCPDs [1]. | - Acidic Step: Phosphate buffer (0.2 M, pH 6.5) [1].

  • Derivatization Agent: p-(Dimethylamino)phenol [1]. | | Artificial Formation of Glycidol | Degradation or reactivity of the sample matrix (e.g., propylene glycol, vegetable glycerin) in a hot GC injection port can create glycidol during analysis, leading to overestimation [3]. | Employ solid-phase extraction (SPE) before derivatization to clean the sample and reduce the matrix load. Use a specific derivatization procedure (e.g., forming 3-bromo-1,2-propanediol-phenylboronic acid derivative) to increase selectivity [3]. | - SPE Sorbent: C18 [1] [3].
  • Internal Standard: this compound is essential to correct for any in-situ formation [3]. | | Poor Sensitivity or Signal in GC-MS | Inefficient derivatization or instability of the derivative. The standard HFBI derivative may not provide optimal performance for glycidol in all matrices [4]. | Ensure complete derivatization and consider the characterized retention index and mass spectral characteristics of the glycidol-HFBI derivative for confident identification and quantification [4]. | - Derivatization Agent: Heptafluorobutyrylimidazole (HFBI) [4].
  • LOQ: Can be achieved at 58.32 ng/cigarette for HTP aerosol [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches cited in the search results.

Protocol: Determination of Free Glycidol and MCPD in Oils by HPLC-MS/MS

This method uses a novel derivatization approach to distinguish glycidol from MCPDs [1].

1. Sample Preparation (Extraction & Cleanup)

  • Place 1 mL of fish oil or krill oil into a 10 mL centrifuge tube.
  • Spike the sample with the internal standard, This compound.
  • For extraction, add an aqueous NaCl solution and mix thoroughly.
  • To break emulsions and clean the extract, pass it through a C18 solid-phase extraction (SPE) cartridge [1].

2. Derivatization Reaction

  • Prepare a derivatization solution of *p*-(dimethylamino)phenol hydrochloride in deionized water (100 mg/mL).
  • Use a phosphate buffer (0.2 mol/L, pH 6.5) to control the reaction environment.
  • Critical Troubleshooting Step: To separately determine free glycidol and total free MCPD:
    • First, react the cleaned extract with the derivatization agent in a weak acidic environment (pH ~6.5). Under these conditions, only glycidol will react.
    • Subsequently, adjust the mixture to a strong alkaline environment to allow the MCPDs (2-MCPD and 3-MCPD) to undergo derivatization [1].

3. HPLC-MS/MS Analysis

  • Analyze the derivatives using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
  • The method shows excellent sensitivity, with a limit of quantification (LOQ) of 1 ng·mL⁻¹ for both MCPD and glycidol in oil samples [1].
Protocol: Determination of Glycidol in E-Liquids and Aerosols by GC-MS

This method was developed to minimize artificial formation and improve selectivity [3].

1. Sample Collection

  • For e-cigarette aerosol, collect the emissions on a Cambridge Filter Pad (CFP).

2. Sample Preparation and Cleanup

  • Extract the analyte from the CFP or e-liquid using an appropriate solvent (e.g., ethyl acetate).
  • Perform Solid-Phase Extraction (SPE) to reduce the impact of the propylene glycol (PG) and vegetable glycerin (VG) matrix, which is a primary source of interference and artificial formation [3].

3. Derivatization

  • Use a two-step derivatization process to form the 3-bromo-1,2-propanediol-phenylboronic acid derivative of glycidol.
  • This specific derivative increases the selectivity and sensitivity for glycidol quantification in these complex matrices [3].

4. GC-MS Analysis

  • Analyze the derivatives using Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (SIM) mode.
  • Use This compound as the internal standard for quantification.
  • The method has a test sample LOQ equivalent to 66.7 ng/g for e-liquids and demonstrates good accuracy, with recoveries ranging from 94.8% to 120% in fortified matrix samples [3].

Workflow for Troubleshooting this compound Analysis

The diagram below outlines a logical, step-by-step workflow to diagnose and resolve common issues in your analysis.

Start Start: Inaccurate or Interfered this compound Signal Step1 Check Derivatization Specificity Start->Step1 Step2 Evaluate Sample Cleanup Start->Step2 Step3 Confirm Internal Standard Performance Start->Step3 Sol1 Adopt pH-controlled, two-step derivatization Step1->Sol1 MCPD co-elution detected Sol2 Implement SPE cleanup with C18 sorbent Step2->Sol2 Matrix effects or artificial formation Sol3 Verify this compound stability and check for co-elution Step3->Sol3 Poor recovery or inconsistent response End Accurate and Reliable Quantification Sol1->End Sol2->End Sol3->End

References

Glycidol-d5 storage and handling best practices

Author: Smolecule Technical Support Team. Date: February 2026

Glycidol-d5: Handling, Storage & Safety FAQ

Here are answers to the most common questions about handling this reagent.

Question Answer
What are the primary hazards? This compound is expected to share the hazards of its non-deuterated form, Glycidol, which is toxic if inhaled, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer [1].
What are the key storage conditions? Store in a cool place (2-8°C), in a tightly closed container within a dry, well-ventilated place. Containers must be kept upright. It is moisture-sensitive and should be handled and stored under an inert gas [1].
Is it a dangerous good for shipping? Yes, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges [2].
What personal protective equipment (PPE) is required? Wear a complete chemical-protective suit, protective gloves (e.g., Chloroprene or Nitrile rubber), eye/face protection (face shield and safety glasses), and respiratory protection. A full-face supplied air respirator is recommended if engineering controls are insufficient [1].
What should I do in case of skin contact? Wash off immediately with soap and plenty of water. Take the victim to the hospital and consult a physician [1].
What is its main application in research? This compound is primarily used as an internal standard in quantitative analysis using techniques like mass spectrometry (MS) to accurately track and measure unlabeled glycidol in complex mixtures [2].

Experimental Protocol: Using this compound as an Internal Standard

This protocol outlines the general workflow for using this compound in the analysis of food contaminants like MCPD and glycidol esters, based on established analytical methods [3] [2].

Start Start: Sample Preparation A Spike Sample with This compound Internal Standard Start->A B Hydrolyze Esters to Release Free Analytes A->B C Extract Contaminants (e.g., with NaCl solution) B->C D Clean-up Extract (e.g., using C18 sorbent) C->D E Derivatization for HPLC-MS/MS D->E F HPLC-MS/MS Analysis E->F G Data Analysis & Quantification F->G End End G->End

The workflow above is supported by the following specific methodologies and parameters:

Sample Preparation and Spiking
  • Weigh an appropriate amount of sample (e.g., 1 g of oil) into a centrifuge tube [3].
  • Spike with this compound: Add a known, precise amount of the this compound internal standard solution to the sample. This corrects for losses during preparation and variability in instrument response [2].
Hydrolysis (if analyzing total contaminants from esters)
  • For methods measuring ester-bound contaminants (like 3-MCPDE and GE), a hydrolysis step is required to release the free forms (3-MCPD and glycidol). This often involves using an acid or alkaline catalyst [3].
Extraction and Clean-up
  • Extract the free analytes from the sample matrix. One effective method is liquid-liquid extraction using a NaCl aqueous solution to draw the contaminants into the aqueous phase, separating them from the oil [3].
  • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18 sorbent) for clean-up to remove co-extracted matrix interferents and demulsification [3].
Derivatization
  • To enable sensitive detection by HPLC-MS/MS, derivatize the analytes. A method using p-(dimethylamino)phenol has been shown to be effective [3].
  • The derivatization reaction is performed under controlled pH conditions (weak acidic for glycidol, strong alkaline for total MCPD) to distinguish between these contaminants [3].
HPLC-MS/MS Analysis and Quantification
  • Inject the derivatized sample into the HPLC-MS/MS system.
  • Chromatography: Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol, allowing for baseline separation of analytes in a short run time (e.g., 7 minutes) [4] [3] [5].
  • Quantification: The this compound internal standard allows for highly accurate quantification. The ratio of the signal from the natural analyte to the signal from this compound is used to calculate the concentration in the original sample, compensating for matrix effects and instrument drift [2].
Key Quantitative Parameters from Literature

The table below summarizes performance metrics from a recent study on a related analytical method, indicating the high sensitivity that can be achieved [4].

Parameter Value / Range
Limits of Quantification (LOQ) 0.3 to 0.9 ng mL⁻¹
Recovery Rates 102% to 119%
Analysis Run Time ~7 minutes per sample

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Recovery of Internal Standard Instability of this compound; matrix interference. Ensure proper cold storage; verify clean-up procedure efficiency; prepare fresh standard solutions [1] [3].
Poor Chromatographic Separation Column degradation; suboptimal mobile phase gradient. Re-equilibrate or replace HPLC column; re-optimize the elution gradient [5].
High Background Noise in MS Incomplete sample clean-up; source contamination. Re-evaluate and optimize the SPE clean-up step; perform more thorough cleaning of the MS ion source [3].

References

minimizing Glycidol-d5 degradation in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Glycidol-d5 and Its Stability

This compound is a deuterium-labeled version of Glycidyl stearate, commonly used as a tracer or an internal standard in quantitative analysis using NMR, GC-MS, or LC-MS [1]. Its stability is paramount for obtaining accurate and reproducible results.

The primary challenge with this compound, and its non-deuterated form, lies in its reactive oxirane (epoxy) ring [1]. This ring is susceptible to ring-opening reactions, which can be triggered by:

  • Protic acids and bases
  • Nucleophiles
  • Water (hydrolysis) [2]
  • Elevated temperatures

Handling and Storage Protocol

The table below summarizes the key conditions for handling and storing this compound to minimize its degradation.

Factor Recommended Condition Rationale
Storage Temperature -80°C (for long-term, in solvent); -20°C (for powder/short-term) [1] Low temperatures drastically slow down kinetic degradation processes like hydrolysis and polymerization.
Storage Form Dry powder is more stable than a solution. If dissolved, use a dry, aprotic solvent. Limits molecular mobility and reactivity. Prevents hydrolysis. Aprotic solvents avoid catalyzing ring-opening.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) Prevents oxidation and moisture absorption from the air when the container is opened.
Light Exposure Protect from light (store in an opaque or amber vial) Prevents potential photochemical degradation reactions.

Experimental Workflow for Minimizing Degradation

The following diagram outlines a recommended workflow to preserve the integrity of this compound throughout a typical experiment.

Start Start Experiment Storage Retrieve from -80°C Storage Start->Storage Equilibrate Equilibrate to Desired Temp in Sealed Vial Storage->Equilibrate Keep sealed Prepare Prepare Solution in Dry, Aprotic Solvent Equilibrate->Prepare Use Use Immediately in Reaction/Analysis Prepare->Use Minimize exposure time Reseal Reseal Container under Inert Gas Use->Reseal End Return to -80°C Storage Reseal->End

Troubleshooting FAQs

Q1: How can I tell if my this compound has degraded? You can suspect degradation if you observe:

  • A new peak or shoulder in your GC-MS or LC-MS chromatogram.
  • A decrease in the primary analyte peak area.
  • The appearance of new signals in the NMR spectrum, particularly those indicating the loss of the epoxy ring or the formation of polyglycidol [2].

Q2: What is the best way to prepare a stock solution?

  • Bring the sealed vial from -80°C storage and allow it to equilibrate in a desiccator to room temperature to prevent condensation.
  • Open the vial briefly in a glovebox or under a stream of inert gas.
  • Use a dry, aprotic solvent (e.g., anhydrous toluene [2] or deuterated DMSO/Chloroform for NMR) to prepare the solution.
  • Aliquot the stock solution into smaller, sealed vials to avoid repeated freeze-thaw cycles of the main stock.

Q3: My experimental protocol requires water. How should I handle this? Water will catalyze the degradation of the epoxy ring [2]. In this case:

  • Introduce this compound and water in a controlled manner, ideally by adding the this compound last, just before initiating the reaction.
  • Minimize the time the compound is exposed to an aqueous environment.
  • Run control experiments to confirm the stability of your standard under the specific reaction conditions.

Key Takeaways

The core strategy for working with this compound is to strictly control its exposure to moisture, heat, and reactive chemicals. The reactive epoxy ring is the most vulnerable point. Adhering to the recommended storage conditions and a meticulous handling workflow is your best defense against degradation.

References

Method Validation Parameters for Glycidol-d5

Author: Smolecule Technical Support Team. Date: February 2026

When using Glycidol-d5 as an internal standard, you should validate the analytical method to ensure reliability and accuracy. The following table summarizes the core parameters, with example data from a validated method for quantifying free glycidol in oils [1].

Validation Parameter Description Example from Validated Method (HPLC-MS)
Linearity & Range The concentration range over which the method is accurate and precise. 1 - 256 ng/mL for glycidol and MCPD. Demonstrated a broad linear range [1].

| Sensitivity (LOD/LOQ) | LOD: Lowest detectable level. LOQ: Lowest measurable level with accuracy and precision. | LOD: 0.5 ng/mL LOQ: 1.0 ng/mL (for both MCPD and glycidol in oil samples) [1]. | | Internal Standard Purpose | To correct for losses during sample preparation and instrument variability. | this compound is used as an internal standard for the quantification of glycidol [2] [1]. | | Specificity | Ability to accurately measure the analyte in a complex mixture. | Achieved by a derivatization reaction that distinguishes glycidol from MCPD based on reaction pH [1]. |

Detailed Experimental Protocol

This protocol is adapted from a 2024 study that developed a novel HPLC-MS/MS method for detecting free glycidol and MCPD in fish and krill oils using this compound as an internal standard [1].

Workflow: Determination of Free Glycidol Using this compound

Start Start: Sample Preparation A 1. Spike 1 mL oil sample with this compound internal standard Start->A B 2. Extract with NaCl aqueous solution A->B C 3. Cleanup extract using C18 sorbent (demulsification) B->C D 4. Derivatization with p-(dimethylamino)phenol C->D E pH 6.5 Buffer D->E F Derivatize Glycidol (Weak Acidic Conditions) E->F G HPLC-MS/MS Analysis F->G H End: Quantification of Glycidol using this compound for calibration G->H

Materials and Reagents
  • Analytical Standards: Glycidol (purity >95%) and This compound (e.g., 1000 mg/L in acetone) [1].
  • Derivatization Reagent: Aqueous solution of p-(dimethylamino)phenol hydrochloride (100 mg/mL).
  • Buffers: Phosphate buffer (0.2 mol/L, pH 6.5).
  • Solvents and Sorbents: HPLC-grade methanol, water, NaCl solution, and C18 solid-phase extraction cartridges.
  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).
Sample Preparation Steps
  • Spike and Extract: To 1 mL of fish or krill oil in a centrifuge tube, add a known amount of This compound internal standard. Extract the target analytes using an NaCl aqueous solution [1].
  • Cleanup: Pass the extract through a C18 sorbent. This step is critical for demulsification, removing oily matrix components that can interfere with the analysis [1].
Derivatization and Analysis
  • Derivatization for Free Glycidol:
    • Take an aliquot of the cleaned extract.
    • Add phosphate buffer (pH 6.5) to create a weak acidic environment.
    • Add the p-(dimethylamino)phenol derivatization reagent.
    • Under these weak acidic conditions, glycidol derivatizes specifically, while MCPD does not react, allowing for its selective determination [1].
  • HPLC-MS/MS Analysis:
    • Inject the derivatized sample into the HPLC-MS/MS system.
    • The use of this compound as an internal standard allows for accurate quantification by correcting for matrix effects and procedural losses [2] [1].

FAQs & Troubleshooting Guides

Q1: Why is my recovery of glycidol low and inconsistent?

  • Potential Cause: Loss of volatile glycidol during sample preparation or incomplete derivatization.
  • Solutions:
    • Use this compound Consistently: Ensure the internal standard (this compound) is added at the very beginning of sample preparation. Any proportional loss of glycidol will also occur with the deuterated standard, correcting for the loss during quantification [2] [1].
    • Check Derivative Reaction Conditions: Confirm the pH and freshness of your derivatization reagent. The specific reaction for glycidol is highly dependent on the controlled weak acidic conditions (around pH 6.5) [1].

Q2: Why do I observe high background noise or matrix interference in my chromatograms?

  • Potential Cause: Incomplete cleanup of the oily sample matrix, leading to ion suppression or enhancement in the MS.
  • Solutions:
    • Optimize Cleanup: Re-condition the C18 sorbent or try a different batch. The demulsification step is crucial for removing lipids [1].
    • Monitor Internal Standard Response: A suppressed or enhanced signal for This compound is a direct indicator of matrix effects. If this occurs, further extract dilution or a more rigorous cleanup procedure may be necessary.

Q3: What is the primary application of this compound in modern analytics?

  • Answer: Its primary role is to serve as a stable isotope-labeled internal standard for the accurate quantification of glycidol in complex matrices like edible oils and dietary supplements (e.g., fish oil). This is critical for food safety, as glycidol is a probable human carcinogen [2] [1].

Key Technical Insights

  • This compound is essential for accurate quantification of glycidol in complex matrices like food oils, correcting for analyte loss and matrix effects [2] [1].
  • Derivatization is often necessary for sensitive HPLC-MS analysis of small, polar molecules like glycidol [1].
  • Sample cleanup is critical for reliable analysis of oily samples to prevent matrix interference [1].

References

Sample Preparation Workflow for Glycidol-d5

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a general workflow for sample preparation involving Glycidol-d5, typically used as an internal standard [1].

Glycidol_d5_Workflow Start Start: Sample Preparation Step1 1. Add Internal Standard (Spike this compound into sample) Start->Step1 Step2 2. Hydrolysis (Convert esters to free forms) Method: Enzymatic (Candida rugosa lipase) Time: ~30 min at room temperature Step1->Step2 Step3 3. Extraction (Method: Modified QuEChERS) Use ACN with salts (e.g., MgSO₄, NaCl) Step2->Step3 Step4 4. Clean-up (Use C18 SPE cartridge for demulsification and to remove interfering lipids) Step3->Step4 Step5 5. Derivatization (Reagent: p-(dimethylamino)phenol) Condition: Weak acidic for glycidol only Alkaline for total MCPD + glycidol Step4->Step5 Step6 6. Analysis (LC-MS/MS or GC-MS) Step5->Step6

Troubleshooting FAQs and Guides

Here are solutions to common issues encountered during sample preparation and analysis.

Issue Possible Causes Recommended Solutions

| Low Recovery of this compound | Glycidol instability in acidic aqueous solutions [2]; inefficient extraction from aqueous layer [2]. | Use enzymatic hydrolysis to avoid harsh conditions [2]; optimize QuEChERS salt composition for efficient extraction [2]. | | Poor Chromatographic Peaks | Insufficient derivatization; matrix interference from oils. | Ensure fresh derivatization reagent preparation [3]; include C18 solid-phase clean-up step to remove lipids and demulsify [3]. | | Inaccurate Quantification | Loss of volatile this compound during preparation; incomplete hydrolysis of esters. | Use this compound as internal standard to correct for losses [1]; validate hydrolysis efficiency with certified reference materials [2]. |

Detection Method Comparison

This compound is used to improve the accuracy of quantifying its non-deuterated form, glycidol. The table below compares two primary detection approaches.

Method Key Principle Sensitivity (LOD/LOQ) Best For

| GC-MS | Indirect analysis; derivatization with phenylboronic acid (PBA) after halogenation. | Varies with method; a related GC-MS method reports LOD at 0.02 mg/kg [2]. | Labs with standard GC-MS equipment; following established official methods. | | HPLC-MS/MS | Newer method; derivatization with p-(dimethylamino)phenol for direct detection. | LOD: 0.5 ng·mL⁻¹ LOQ: 1 ng·mL⁻¹ [3] | High-sensitivity requirements; simpler workflow without halogenation [3]. |

Methodology Deep Dive

  • Enzymatic Hydrolysis: Using Candida rugosa lipase under mild conditions (room temperature, ~30 minutes) effectively releases free glycidol from its esters without the side reactions common in alkaline hydrolysis [2].
  • Derivatization Control: The reaction with p-(dimethylamino)phenol allows for selective detection. Under weak acidic conditions, only glycidol (and this compound) derivatizes, enabling specific quantification. Under alkaline conditions, both MCPD and glycidol react, useful for total contaminant screening [3].

References

Comparative Overview of Glycidol-d5 and 3-MCPD-d5

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and applications of these two deuterated internal standards based on current research practices.

Feature Glycidol-d5 3-MCPD-d5
Primary Analytical Role Internal Standard for Glycidyl Esters (GEs) [1] [2] Internal Standard for 3-MCPD Esters (3-MCPDEs) and free 3-MCPD [1] [2]
Target Analyte Glycidol (released from GEs) [1] 3-MCPD (released from 3-MCPDEs) [1]
Formation Source Formed from diacylglycerols at high-temperature oil refining (>240°C) [2] Formed from acylglycerols in the presence of chlorine during refining[c:1] [2]
Toxicological Concern Hydrolyzes to Glycidol (IARC Group 2A: Probably carcinogenic to humans) [3] [1] Hydrolyzes to 3-MCPD (IARC Group 2B: Possibly carcinogenic to humans) [3] [1]
Key Application Context Used in methods compliant with AOCS Cd 29b-13 and Cd 29c-13 [2] Used in methods compliant with AOCS Cd 29a-13, Cd 29b-13, and Cd 29c-13 [1] [2]

Experimental Context and Workflows

In analytical chemistry, this compound and 3-MCPD-d5 are crucial for the accurate quantification of their non-deuterated counterparts in edible oils. They are used in indirect methods, which are favored for routine analysis as they require fewer reference standards [2]. The general workflow involves several key steps, as shown in the following diagram:

G A Edible Oil Sample B Add Internal Standards ● Glycidyl-d5 stearate for GEs ● 3-MCPD-d5 for 3-MCPDEs A->B C Hydrolysis & Conversion B->C D Derivatization with Phenylboronic Acid (PBA) C->D E GC-MS/MS Analysis D->E F Quantification E->F

The workflow illustrates a generalized path. The specific protocols can vary significantly based on the official method followed. Here are the details of two common approaches:

  • Alkaline Hydrolysis & Conversion (e.g., AOCS Cd 29c-13): This is a fast method where the reaction time and temperature must be precisely controlled (3.5–5.5 minutes at room temperature) to prevent the conversion of 3-MCPD into glycidol, which would cause analytical error [1]. In this method, glycidol (from GEs) is converted to 3-monobromopropanediol (3-MBPD) before derivatization [2].
  • Enzymatic Hydrolysis (e.g., AOCS Cd 29d-19): This method uses Candida rugosa lipase for hydrolysis under mild conditions. It requires about 30 minutes and reduces the bidirectional conversion of glycidol and 3-MCPD that can occur under alkaline or acidic conditions, thus improving accuracy [1].

Key Insights for Researchers

  • They are not alternatives but partners. These internal standards are designed for the parallel and precise quantification of two different classes of processing contaminants. A complete analysis of edible oil safety typically requires the use of both [2].
  • Choice of method dictates the specific standard used. While both are used in indirect methods, the specific deuterated compound you need (e.g., glycidyl-d5 stearate vs. free this compound) depends on the sample preparation protocol. The trend in recent research is towards methods that minimize side-reactions, such as enzymatic hydrolysis, which allows for the direct detection of glycidol [1].

How to Proceed with Your Research

To build a definitive comparison guide with experimental data, I suggest you:

  • Consult Official Methods: Review the latest versions of the AOCS methods (Cd 29a/b/c/d-13) for detailed, validated protocols and notes on the application of these standards.
  • Source Chemical Data Sheets: Obtain specifications and certificates of analysis from major chemical suppliers like Toronto Research Chemicals (cited in multiple search results[c:1] [1] [2]) or Restek [2].
  • Design a Comparison Study: If existing literature lacks a direct comparison, your guide could fill this gap by designing experiments that test both standards across different oil matrices and using different official methods to generate performance data (e.g., recovery rates, signal stability, and limit of detection).

References

Glycidol-d5 method accuracy and precision

Author: Smolecule Technical Support Team. Date: February 2026

Method Performance Comparison

The following table summarizes the key performance indicators of different analytical approaches that utilize Glycidol-d5.

Method Feature / Performance Metric Alkaline Hydrolysis & Derivatization (E-cigarette Analysis) [1] Enzymatic Hydrolysis & Direct Detection (Edible Oil Analysis) [2]
Sample Matrix E-liquids and e-cigarette aerosols Edible oils
Core Technique Alkaline catalysis, derivatization to 3-MCPD derivative, GC-MS Candida rugosa lipase hydrolysis, direct GC-MS
Use of this compound Internal Standard Internal Standard
Accuracy (Recovery) 94.8% - 120% Good accuracy (specific recovery range not provided)
Precision (Repeatability, RSD) Not explicitly detailed 3.6% - 5.7%
Limit of Quantification (LOQ) 66.7 ng/g (e-liquids); 20.2 ng/collection (aerosol) 0.1 mg/kg for glycidol
Key Advantage Effective for complex matrices like propylene glycol/glycerin; single internal standard. Prevents side reactions; simplified and streamlined procedure.

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental workflows for the methods cited.

Protocol 1: Determination of Glycidol in E-Liquids and E-Cigarette Aerosols

This method was developed to overcome challenges of artificial glycidol formation from the sample matrix during analysis [1].

  • Sample Preparation: Solid phase extraction (SPE) is first used to clean up the sample and reduce matrix interference from propylene glycol (PG) and vegetable glycerin (VG).
  • Derivatization: The extracted glycidol undergoes a two-step derivatization process. It is first converted to 3-bromo-1,2-propanediol and then derivatized with phenylboronic acid (PBA) to form a stable derivative for GC-MS analysis.
  • Internal Standard: This compound is used as the internal standard to correct for losses during sample preparation and variations in instrument response.
  • Instrumental Analysis: Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
  • Calibration & Quantification: A calibration curve is constructed from standards spiked with this compound, covering a range of 1 ng/mL to 500 ng/mL. The concentration of glycidol in test samples is determined by comparing the ratio of the analyte to the internal standard against this curve [1].
Protocol 2: Determination of Glycidyl Esters in Edible Oils via Enzymatic Hydrolysis

This method offers a simplified approach by avoiding the harsh conditions of traditional hydrolysis [2].

  • Hydrolysis: Instead of chemical hydrolysis, the method uses enzymatic hydrolysis with Candida rugosa lipase. This step gently releases free glycidol from its esters (GEs) under mild conditions in about 30 minutes, minimizing side reactions.
  • Analyte Extraction: The free glycidol and 3-MCPD are extracted from the reaction mixture using a modified QuEChERS method, which is effective for polar compounds.
  • Internal Standard: This compound is added to correct for analytical variability.
  • Direct Detection & Derivatization: A key feature of this method is the direct analysis of glycidol by GC-MS without prior halogenation or derivatization. For 3-MCPD, derivatization is still required.
  • Validation: The method was validated, showing good accuracy and precision (repeatability and reproducibility). The Limit of Quantification (LOQ) for glycidol was reported as 0.1 mg/kg [2].

Choosing an Analytical Approach

Your choice of method will depend on your sample matrix and analytical goals:

  • For Complex Matrices like E-liquids: The derivatization GC-MS method [1] is robust, as it effectively manages matrix interferences and has been validated for tricky samples.
  • For Edible Oils Seeking Simplicity: The enzymatic hydrolysis with direct detection [2] is advantageous because it simplifies the process and avoids potential side reactions from chemical hydrolysis and derivatization.

The following workflow diagram summarizes the two main methodological pathways for using this compound in the determination of glycidol.

Start Sample Matrix Decision Which analytical path? Start->Decision Method1 Alkaline Hydrolysis & Derivatization Decision->Method1 Complex Matrices (e.g., E-liquids) Method2 Enzymatic Hydrolysis & Direct Detection Decision->Method2 Edible Oils Prep1 1. Solid Phase Extraction (SPE) Method1->Prep1 Prep2 1. Enzymatic Hydrolysis (Candida rugosa lipase) Method2->Prep2 IS Add this compound Internal Standard Prep1->IS Prep2->IS Derive 2. Two-step Derivatization (Convert to 3-Bromo-1,2-propanediol then PBA derivative) GCMS1 3. Analysis by GC-MS (With derivatization) Derive->GCMS1 Extract 2. Analyte Extraction (Modified QuEChERS) GCMS2 3. Analysis by GC-MS (Direct detection of Glycidol) Extract->GCMS2 IS->Derive IS->Extract Result Accurate & Precise Quantification GCMS1->Result GCMS2->Result

References

Core Concepts in Deuterium Labeling for Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental principles that differentiate deuterated from non-deuterated compounds in metabolic studies. These general concepts are crucial for understanding any specific study on glycidol.

Aspect Deuterated Compounds Non-deuterated Compounds Key Implication for Metabolism
Physical Property Heavier atom (has a neutron) [1] Lighter atom (no neutron) [1] Alters bond vibration and strength [1]
Kinetic Isotope Effect (KIE) Can slow down metabolic reaction rates [2] [1] No inherent effect on reaction rates Can lead to improved metabolic stability and extended half-life [3]
Isotopic Label Loss Label can be lost through exchange reactions in metabolic pathways (e.g., in the TCA cycle) [2] Not applicable Can complicate the tracing of metabolic pathways; requires characterization [2]
Role in Research Isotopic tracer to follow metabolic pathways [4] The native form of the compound Allows for tracking of absorption, distribution, and formation of metabolites [1]

Generalized Metabolic Pathway for a Deuterated Tracer

The following diagram illustrates a generic metabolic pathway, showing how a deuterated molecule might be traced and where the Kinetic Isotope Effect (KIE) and label loss can occur. While this is not specific to glycidol, it provides a logical framework for your research.

DeuteratedTracer Deuterated Tracer (Administered) Absorption Absorption DeuteratedTracer->Absorption Administration Route MetabolicIntermediate Metabolic Intermediate Absorption->MetabolicIntermediate Metabolic Conversion (Potential KIE) MetabolicIntermediate->MetabolicIntermediate Possible Label Loss FinalMetabolites Final Metabolites MetabolicIntermediate->FinalMetabolites Further Metabolism (Potential KIE) Detection Detection (NMR/MS) FinalMetabolites->Detection Quantification

References

Glycidol-d5 isotope effect in chemical reactions

Author: Smolecule Technical Support Team. Date: February 2026

What is Glycidol-d5?

This compound is a deuterated form of glycidol, where five hydrogen atoms are replaced with deuterium isotopes [1] [2]. Its primary role in research is as an internal standard in analytical chemistry.

Property Description
CAS Number 1246819-20-4 [1] [2]
Molecular Formula C3HD5O2 [1] [2]
Molecular Weight 79.11 g/mol [1] [2]
Primary Application Internal Standard for mass spectrometry [1]
Key Use Quantifying glycidol in complex mixtures (e.g., foods, biological matrices) [1]

Understanding the Role of an Internal Standard

While direct data on isotope effects is unavailable, this compound's effectiveness as an internal standard is rooted in the principle of isotope effects. In techniques like isotope-dilution mass spectrometry, it is used to precisely quantify the amount of ordinary glycidol in a sample [3] [1].

  • Sample Spiking: A known, precise amount of this compound is added to the sample at the beginning of the analysis [3].
  • Co-processing: The glycidol present in the sample and the added this compound undergo identical chemical and physical processing (e.g., extraction, derivatization).
  • Mass Spectrometry Detection: The mass spectrometer distinguishes between glycidol and the heavier this compound based on their mass difference [3].
  • Quantification: By comparing the signal intensity of the sample's glycidol to the known amount of this compound, researchers can calculate the original concentration of glycidol with high accuracy, correcting for any losses during preparation [3].

This diagram illustrates the workflow for using this compound in the analysis of hemoglobin adducts, a specific application mentioned in the search results [3]:

Start Human Blood Sample A Spike with this compound Internal Standard Start->A B Isolate Hemoglobin (Hb) A->B C FITC Derivatization (Edman Degradation) B->C D Formation of: • DHP-Val-FTH (from sample) • DHP-Val-d7-FTH (from standard) C->D E UPLC-MS/MS Analysis D->E F Quantification of Glycidol-Hb Adduct E->F

Diagram Title: Workflow for Glycidol Hemoglobin Adduct Biomontoring

A Note on Glycidol's Toxicity and Relevance

Understanding glycidol's biological activity is crucial for contextualizing research that might use this compound. Glycidol is classified as a probable human carcinogen (IARC Group 2A) [4]. Recent studies show it can induce autophagy-dependent apoptosis in human umbilical vein endothelial cells (HUVECs) by activating the ERK, JNK, and p38 MAPK signaling pathways [5]. This mechanism is visualized below.

Glycidol Glycidol MAPKs MAPK Pathway Activation Glycidol->MAPKs Autophagy Autophagy MAPKs->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Induces

Diagram Title: Glycidol-Induced Toxicity Pathway in HUVECs

References

Glycidol-d5 cross-validation with other standards

Author: Smolecule Technical Support Team. Date: February 2026

Information on Glycidol-d5

Here is the available key information for the this compound standard, which is often a starting point for such a comparative analysis [1].

Property Description
CAS Number 1246819-20-4 [1]
Alternate Names 2-Oxiranemethanol-d5 [1]
Molecular Formula C₃HD₅O₂ [1]
Molecular Weight 79.11 g/mol [1]
Primary Application Serves as an internal standard for quantitative analysis using GC-MS and NMR [1].
Price (Example) $265.00 / 5 mg [1]

Context from Analytical Methods for Glycidol

While a direct comparison guide is not available, recent research highlights methodologies relevant to using this compound. One study developed a method for determining glycidyl esters (GEs) in edible oils, with the following performance for glycidol [2]:

  • Limit of Detection (LOD): 0.02 mg/kg [2]
  • Limit of Quantification (LOQ): 0.1 mg/kg [2]

This method uses enzymatic hydrolysis with Candida rugosa lipase and a modified QuEChERS sample preparation to directly detect glycidol, aiming to avoid side reactions from traditional alkaline hydrolysis or halogenation steps [2]. The general workflow of this approach is outlined below:

G Start Edible Oil Sample Step1 Enzymatic Hydrolysis (Candida rugosa lipase) Start->Step1 Step2 Sample Preparation (Modified QuEChERS) Step1->Step2 Step3 Analysis Step2->Step3 MethodA Direct GC-MS Analysis (For Glycidol) Step3->MethodA MethodB Derivatization then GC-MS (For 3-MCPD) Step3->MethodB ResultA Quantification of Glycidol MethodA->ResultA ResultB Quantification of 3-MCPD MethodB->ResultB

References

Glycidol-d5 comparison with glycidyl palmitate-d5

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Applications Comparison

The table below summarizes the core characteristics of Glycidol-d5 and Glycidyl Palmitate-d5, highlighting their different roles in research.

Property This compound Glycidyl Palmitate-d5
CAS Number 1246819-20-4 [1] 1794941-80-2 [2]
Molecular Formula C3HD5O2 [1] C19H31D5O3 [2]
Molecular Weight 79.11 g/mol [1] 317.52 g/mol [2]
Parent Compound Glycidol [1] Glycidyl Palmitate [2]
Chemical Structure Deuterated form of glycidol (an epoxide with a primary alcohol group) [3] [1] Deuterated form of glycidyl palmitate (a fatty acid ester of glycidol) [2]
Primary Research Applications Internal standard for quantifying glycidol in samples using MS or NMR [1] Serves as an internal standard for analyzing glycidyl esters (GEs), particularly in food safety [2]
Physical Form Information not available in search results Solid at room temperature [2]
LogP Information not available in search results 7.1 [2]

Experimental Protocols and Usage

In analytical chemistry, both compounds are primarily used as internal standards for accurate quantification via mass spectrometry (MS). Their deuterated atoms create a distinct mass difference from their non-deuterated counterparts, allowing for precise tracking and measurement [1] [2].

Sample Preparation Workflow

The general workflow for using these internal standards in analyzing food contaminants like glycidyl esters involves sample preparation, extraction, and analysis. Glycidyl Palmitate-d5 is directly used, while this compound can be involved in methods that determine both free glycidol and glycidol from hydrolyzed esters.

G start Sample (e.g., Oil or Formula) step1 Add Internal Standard (Glycidyl Palmitate-d5 or this compound) start->step1 step2 Extraction and Purification step1->step2 step3 Analysis via GC-MS/MS step2->step3 step4 Quantification step3->step4

Role in Mass Spectrometry Analysis

In the mass spectrometer, the deuterated standards and target analytes are ionized and separated by their mass-to-charge ratio (m/z). The known concentration of the standard allows for back-calculation of the analyte's concentration in the original sample.

G Ionization Ionization Source Sep Mass Separation Ionization->Sep Det Detection & Quantification Sep->Det

Key Selection Guide

Your choice between these two internal standards depends entirely on the specific analytes you are targeting in your research:

  • Choose Glycidyl Palmitate-d5 when your method is designed to directly measure Glycidyl Palmitate or other glycidyl esters. This is common in food safety testing for contaminants in oils and fats [2].
  • Choose this compound when your analytical method targets free glycidol, or when it involves a hydrolysis step that breaks down glycidyl esters into glycidol for indirect measurement [1].

References

Glycidol-d5 validation in food contaminant analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Glycidol-d5 in Analysis

Glycidol is a processing contaminant classified as a Group 2A carcinogen (probably carcinogenic to humans) [1] [2]. It is often found in refined edible oils and fats in the form of Glycidyl Fatty Acid Esters (GE) [3] [4] [2]. During digestion, these esters can release free glycidol, posing a health risk [4] [2].

This compound, a deuterated analog, is primarily used as an internal standard to ensure accurate measurement. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [5].

Analytical Method Comparison

The table below summarizes two advanced analytical methods that utilize this compound for sensitive detection of glycidol and related contaminants.

Analysis Target Key Feature of Method Sample Pretreatment Instrumentation Performance Reference Application
Free Glycidol & MCPD [1] Derivatization with p-(dimethylamino)phenol; distinguishes glycidol from MCPD via reaction pH control Aqueous NaCl extraction, C18 sorbent clean-up HPLC-MS/MS LOD: 0.5 ng·mL⁻¹; LOQ: 1 ng·mL⁻¹ [1] Fish oil, krill oil [1]
Hemoglobin (Hb) Adducts [3] [4] Measures N-(2,3-Dihydroxypropyl)-valine (diHOPrVal) as a biomarker of long-term internal exposure to glycidol Derivatization with fluorescein-5-isothiocyanate (FITC), solid-phase extraction (SPE) LC-MS/MS (Ultra-high performance) Highly specific for glycidol exposure; not significantly formed from other precursors (e.g., 3-MCPD) [3] Biomonitoring in human blood samples [3] [4]

Workflow for Hb Adduct Analysis Using this compound

The following diagram illustrates the specific workflow for quantifying glycidol exposure through hemoglobin adducts, a method that crucially relies on this compound as an internal standard:

Blood Sample Collection Blood Sample Collection Isolation of Hemoglobin (Hb) Isolation of Hemoglobin (Hb) Blood Sample Collection->Isolation of Hemoglobin (Hb) Addition of Internal Standard (this compound) Addition of Internal Standard (this compound) Isolation of Hemoglobin (Hb)->Addition of Internal Standard (this compound) Alkaline Hydrolysis\n(Releases diHOPrVal from Hb) Alkaline Hydrolysis (Releases diHOPrVal from Hb) Addition of Internal Standard (this compound)->Alkaline Hydrolysis\n(Releases diHOPrVal from Hb) Derivatization with FITC Derivatization with FITC Alkaline Hydrolysis\n(Releases diHOPrVal from Hb)->Derivatization with FITC Clean-up (Solid-Phase Extraction) Clean-up (Solid-Phase Extraction) Derivatization with FITC->Clean-up (Solid-Phase Extraction) Analysis by LC-MS/MS Analysis by LC-MS/MS Clean-up (Solid-Phase Extraction)->Analysis by LC-MS/MS Quantification via\nInternal Standard Calibration Quantification via Internal Standard Calibration Analysis by LC-MS/MS->Quantification via\nInternal Standard Calibration

Key Experimental Considerations

  • Sample Preparation: For oil-based samples, a demulsification step is critical. One effective protocol involves extracting free glycidol using NaCl aqueous solution followed by a clean-up with C18 sorbent to remove interfering lipids [1].
  • Derivatization Control: The method using p-(dimethylamino)phenol leverages pH control to differentiate glycidol from MCPD. The reaction is conducted under both weak acidic (pH ~6.5) for glycidol alone and strong alkaline conditions for total MCPD and glycidol [1].
  • Adduct Analysis Specificity: The Hb adduct diHOPrVal is a highly specific biomarker. Studies show it is formed from glycidol and glycidyl oleate, but not from other related chemicals like 3-MCPD, epichlorohydrin, or propylene oxide, confirming its reliability [3].

Conclusion

This compound has established itself as an indispensable tool in two key areas of food safety analysis:

  • Direct Food Analysis: It enables highly sensitive and accurate quantification of free glycidol and glycidyl esters in complex food matrices like edible oils.
  • Human Biomonitoring: It ensures the reliability of data used to assess long-term internal exposure in populations, which is crucial for cancer risk estimation [6].

References

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Dates

Last modified: 08-15-2023

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